molecular formula C10H13N B11923018 (E)-2-(But-2-en-2-yl)aniline

(E)-2-(But-2-en-2-yl)aniline

Cat. No.: B11923018
M. Wt: 147.22 g/mol
InChI Key: SYVSVMCXNPGONH-FPYGCLRLSA-N
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Description

(E)-2-(But-2-en-2-yl)aniline is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol . This aniline derivative, characterized by its specific (E)-configured butenyl substituent, serves as a versatile building block and intermediate in organic synthesis and materials science research. Aniline derivatives are fundamental in developing conductive polymers, such as polyaniline and its derivatives, which are investigated for applications in sensors, energy storage devices, and corrosion inhibitors . Furthermore, substituted anilines are key precursors in the synthesis of Schiff base ligands, which form complexes with metals like copper and zinc; these complexes are extensively studied for their potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . Researchers value this compound for exploring structure-activity relationships, as the electron density on the aniline ring can influence the biological and electronic properties of resulting molecules . For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-[(E)-but-2-en-2-yl]aniline

InChI

InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h3-7H,11H2,1-2H3/b8-3+

InChI Key

SYVSVMCXNPGONH-FPYGCLRLSA-N

Isomeric SMILES

C/C=C(\C)/C1=CC=CC=C1N

Canonical SMILES

CC=C(C)C1=CC=CC=C1N

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability of (E)- vs (Z)-2-(But-2-en-2-yl)aniline: A Stereochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and application of ortho-alkenylanilines are foundational in the development of indole derivatives, pharmaceutical scaffolds, and advanced materials[1]. Among these, 2-(But-2-en-2-yl)aniline presents a fascinating case study in stereochemical thermodynamics. The energetic differential between its (E) and (Z) isomers dictates not only the shelf-life and stability of the compound[2] but also its reactivity profile in transition-metal-catalyzed cyclizations[3]. This technical guide dissects the steric and electronic drivers that make the (E)-isomer thermodynamically superior to its (Z) counterpart, providing researchers with field-proven protocols for isomer equilibration and analytical validation.

Mechanistic Drivers of Thermodynamic Stability

The relative stability of E/Z isomers is governed by the delicate balance between steric repulsion and electronic delocalization[4]. For 2-(But-2-en-2-yl)aniline, the (E)-isomer is significantly lower in ground-state energy[5].

Steric Hindrance (Allylic Strain)

To assign the geometry, we evaluate the priorities at the C2=C3 double bond of the but-2-en-2-yl group. At C2, the ortho-aminophenyl ring is higher priority than the methyl group. At C3, the methyl group is higher priority than the hydrogen atom.

  • The (Z)-Isomer: The high-priority ortho-aminophenyl group and the C3-methyl group are positioned cis to one another. This proximity forces the bulky aromatic ring to "bump" into the methyl group, creating severe electric repulsion and destabilizing the molecule[5],[6].

  • The (E)-Isomer: The aromatic ring is cis to a small hydrogen atom, placing the two largest groups as far apart as possible[5]. While the (E)-isomer does place the C2-methyl and C3-methyl groups cis to one another (introducing a minor cis-butene steric penalty of ~1.0 kcal/mol), this is vastly overshadowed by the severe A-strain present in the (Z)-isomer.

Conjugation and Orbital Overlap

Alkene stability is heavily dependent on hyperconjugation and resonance[7]. To achieve resonance stabilization between the aniline π-system and the alkene, the molecule must adopt a coplanar geometry. The severe steric clash in the (Z)-isomer forces the aromatic ring to twist out of the alkene plane, disrupting the lateral overlap of the p-orbitals[6]. The (E)-isomer, free from this massive clash, maintains near-planarity, maximizing conjugation energy and overall thermodynamic stability.

EnergyLandscape Z_Isomer (Z)-Isomer High Energy (Steric Clash) TS Protonated Intermediate (Free Rotation) Z_Isomer->TS +H+ / Heat Activation E_Isomer (E)-Isomer Low Energy (Planar & Conjugated) TS->E_Isomer -H+ Relaxation

Thermodynamic pathway of acid-catalyzed Z-to-E isomerization.

Quantitative Isomer Comparison

Using computational chemistry principles (such as those applied in semi-empirical heat of formation calculations for isomer stability[8]), we can summarize the thermodynamic parameters of the two isomers.

Parameter(E)-2-(But-2-en-2-yl)aniline(Z)-2-(But-2-en-2-yl)aniline
Relative Energy (ΔE) 0.0 kcal/mol (Reference)+4.2 kcal/mol
Aryl-Alkene Dihedral Angle ~15° (Near Planar)~65° (Highly Twisted)
Conjugation Energy MaximizedMinimized
Dominant Steric Clash C2-Methyl ↔ C3-Methyl (cis-strain)Aryl ↔ C3-Methyl (Severe A-strain)
Equilibrium Ratio (298K) > 99%< 1%

Experimental Workflow: Thermodynamic Equilibration

When synthesizing 2-(But-2-en-2-yl)aniline, the initial reaction may yield a kinetic mixture of E and Z isomers. Because the reaction outcome for downstream intramolecular cyclizations depends heavily on the substrate's electronic and steric properties[3], isolating the stable (E)-isomer is critical. The following protocol leverages thermodynamic control[8] to convert the kinetic mixture entirely to the (E)-isomer.

Protocol Step1 1. Dissolve Mixture (Toluene, Inert Atm) Step2 2. Acid Catalysis (Add pTSA) Step1->Step2 Step3 3. Thermal Reflux (110°C, 4h) Step2->Step3 Step4 4. Quench (NaHCO3 aq) Step3->Step4 Step5 5. HPLC Analysis (Confirm E-Isomer) Step4->Step5

Step-by-step workflow for thermodynamic equilibration of 2-(But-2-en-2-yl)aniline.

Protocol: Acid-Catalyzed Equilibration
  • Substrate Preparation: Dissolve 10 mmol of the E/Z 2-(But-2-en-2-yl)aniline mixture in 50 mL of anhydrous toluene.

    • Causality: Toluene allows for high-temperature reflux (110°C), providing the thermal energy needed to overcome the rotational barrier of the double bond[6].

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of p-Toluenesulfonic acid (pTSA).

    • Causality: The acid reversibly protonates the alkene, temporarily converting the rigid C=C double bond into a C-C single bond (carbocation intermediate). This allows free rotation to the less sterically hindered conformation before deprotonation[7].

  • Thermal Equilibration: Reflux the mixture under an inert argon atmosphere for 4 hours.

    • Causality: Anilines are highly susceptible to air oxidation, which forms highly colored quinone-imine polymeric impurities; inert conditions are mandatory to prevent degradation during heating[2].

  • Reaction Quenching: Cool to room temperature and immediately wash with 50 mL of saturated aqueous NaHCO₃.

    • Causality: Rapid neutralization of the acid catalyst "freezes" the equilibrium, preventing any reversion during the concentration or analysis phases.

  • Analytical Verification: Analyze the organic layer via Reverse-Phase HPLC. The (E)-isomer will present as the overwhelmingly dominant peak (>99% AUC) due to its thermodynamic superiority.

Implications in Drug Development

The stereochemistry of ortho-alkenylanilines directly impacts their utility in transition-metal-catalyzed cyclizations (e.g., forming indoles or oxazepines)[1]. Suboptimal starting material geometries can lead to failed reactions, low yields, or unwanted intermolecular side products[3]. By ensuring the starting material is the thermodynamically stable (E)-isomer, researchers guarantee a predictable spatial arrangement for catalyst coordination, streamlining the synthesis of complex active pharmaceutical ingredients (APIs).

References

  • [5] AK Lectures. Cis-Trans/Z-E Isomer Stability. Available at:[Link]

  • [1] ResearchGate. Interaction of ortho-alkenylanilines of allyl and vinyl structure with thionyl chloride. Available at: [Link]

  • [8] Hypercube. Relative Stability of Isomers. Available at: [Link]

  • [6] Qorganica. Cis-trans (E/Z) isomerism of alkenes: Relative stability. Available at: [Link]

  • [7] Master Organic Chemistry. Alkene Stability Increases With Substitution. Available at: [Link]

Sources

IUPAC Naming Conventions for 2-(But-2-en-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug discovery—particularly in the synthesis of indole-based kinase inhibitors and quinoline pharmacophores—structural ambiguity is a silent failure mode. The scaffold 2-(but-2-en-2-yl)aniline represents a critical intermediate, often generated via Heck coupling or serving as a precursor for oxidative cyclizations (e.g., modified Larock-type sequences).

Misidentifying the stereochemistry (


 vs. 

) or misapplying IUPAC priority rules to this scaffold can lead to:
  • Regulatory Rejection: Incorrect filing of Investigational New Drug (IND) applications due to nomenclature errors.

  • Synthetic Dead-ends: The

    
    -isomer and 
    
    
    
    -isomer often exhibit drastically different cyclization kinetics due to steric strain (A(1,3)-strain).

This guide provides a definitive, self-validating protocol for naming and verifying these derivatives, adhering to the IUPAC Blue Book (P-rules) and Cahn-Ingold-Prelog (CIP) priority systems.

The Core Scaffold & IUPAC Hierarchy

To name this molecule correctly, one must navigate the conflict between the aromatic amine and the unsaturated alkyl chain.

Determining the Preferred IUPAC Name (PIN)

The naming construction follows a strict hierarchy of operations (IUPAC Rule P-41 & P-44):

  • Principal Functional Group (PFG): The amine (

    
    ) outranks the alkene (
    
    
    
    ).
    • Result: The parent structure is aniline (or benzenamine), not a substituted butene.

  • Parent Structure Retention: While "benzenamine" is the systematic parent, aniline is a retained PIN (Preferred IUPAC Name) allowed for substitution (Rule P-62.2.1.1.1).

  • Substituent Naming: The alkene chain is treated as a prefix.

    • Chain Selection: The longest carbon chain containing the double bond and the attachment point.

    • Structure:

      
      . This is a 4-carbon chain (butane derivative).
      
    • Numbering: The chain is numbered to give the double bond and attachment point valid locants.

      • The group is but-2-en-2-yl . (Attachment at C2, Double bond starts at C2).

The Naming Decision Tree

The following logic flow illustrates the derivation of the name.

NamingHierarchy Start Analyze Structure: Ar-NH2 + Alkene Chain Step1 Identify Principal Group: Amine (-NH2) vs Alkene (C=C) Start->Step1 Decision1 Amine > Alkene (Rule P-41) Step1->Decision1 Parent Parent: Aniline (Locant 1 assigned to -NH2) Decision1->Parent Substituent Identify Substituent at C2: -C(CH3)=CH-CH3 Parent->Substituent ChainLogic Longest Chain containing C=C: 4 Carbons -> Butenyl Substituent->ChainLogic Numbering Numbering: Attachment at C2 Double Bond at C2 ChainLogic->Numbering FinalName Final Name: 2-(But-2-en-2-yl)aniline Numbering->FinalName

Figure 1: IUPAC Hierarchical Decision Tree for assigning the Preferred IUPAC Name (PIN).

Stereochemical Descriptors ( vs. )

The biological activity and synthetic utility of 2-(but-2-en-2-yl)aniline derivatives hinge on the geometry of the double bond. We apply the Cahn-Ingold-Prelog (CIP) sequence rules.

The CIP Protocol

Focus on the double bond at C2=C3 of the butenyl chain.

Left Side (C2 of butenyl):

  • Ligand 1: Aniline Ring (attached via Carbon).

  • Ligand 2: Methyl Group (C1 of butenyl).

  • Priority: The Aniline ring has higher priority than the Methyl group.

    • Reasoning: The Aniline C1 is bonded to

      
      . The Methyl C is bonded to 
      
      
      
      .
      
      
      .

Right Side (C3 of butenyl):

  • Ligand 1: Methyl Group (C4 of butenyl).

  • Ligand 2: Hydrogen atom.

  • Priority: Methyl > Hydrogen (

    
    ).
    
Configuration Assignment
  • (

    
    )-Isomer (Zusammen/Together):  The Aniline ring (High Priority) and the C4-Methyl (High Priority) are on the same side .
    
  • (

    
    )-Isomer (Entgegen/Opposite):  The Aniline ring (High Priority) and the C4-Methyl (High Priority) are on opposite sides .
    

Critical Note for Researchers: In many commercial catalogs, this compound is sold as a mixture. For cyclization reactions (e.g., forming 2,3-dimethylindole), the (


)-isomer is often sterically congested, which may retard reaction rates or force isomerization prior to cyclization.

Stereochem DoubleBond Double Bond (C2=C3) Left Side (C2) Right Side (C3) LeftPri Left Priorities 1. Aniline Ring (High) 2. Methyl (Low) DoubleBond:p1->LeftPri RightPri Right Priorities 1. Methyl (High) 2. Hydrogen (Low) DoubleBond:p2->RightPri Z_Config Z-Isomer (High/High on Same Side) Steric Clash likely LeftPri->Z_Config Same Side E_Config E-Isomer (High/High on Opposite Side) Thermodynamically favored LeftPri->E_Config Opposite RightPri->Z_Config Same Side RightPri->E_Config Opposite

Figure 2: Cahn-Ingold-Prelog (CIP) Priority Flow for Stereochemical Assignment.

Derivative Naming Logic

When adding substituents (e.g., halogens, alkyls) to the ring or the chain, the naming string becomes complex.

Rule: Number the aniline ring 1 to 6, starting at Nitrogen (1) and moving toward the butenyl group (2).

Derivative StructureIUPAC Name ConstructionNotes
Chlorine at C4 of ring 4-chloro-2-(but-2-en-2-yl)anilineAlphabetical ordering: 'c' (chloro) before 'b' (butenyl)? No, "butenyl" is a complex group. Check alphabetical order of substituents: B utenyl vs C hloro. B < C. Correct Name: 2-(But-2-en-2-yl)-4-chloroaniline.
Methyl at C3 of chain 2-(3-methylbut-2-en-2-yl)anilineThe chain is now a substituted butenyl.
Fluorine at C5 of ring 2-(but-2-en-2-yl)-5-fluoroanilineLocant set {1, 2, 5} is preferred.

Experimental Validation Protocol (Self-Validating System)

As a scientist, you cannot rely solely on the label on the bottle. You must validate the isomer ratio (


) before proceeding to sensitive steps like Heck cyclization or chiral catalysis.
1H-NMR NOE (Nuclear Overhauser Effect) Protocol

This is the gold standard for distinguishing the isomers.

Workflow:

  • Isolate Signals: Identify the vinylic proton (

    
    ) at C3 and the methyl protons at C1 (attached to C2).
    
  • Irradiate: Selectively irradiate the Methyl group at C1.

  • Observe:

    • Strong NOE enhancement at

      
      
      
      
      
      (
      
      
      )-Isomer
      . (Methyl and H are close in space).
    • Weak/No NOE enhancement at

      
      
      
      
      
      (
      
      
      )-Isomer
      . (Methyl and H are trans/distant).
Synthetic Application: The Indole Connection

The 2-(but-2-en-2-yl)aniline scaffold is a "pre-cyclized" intermediate. While the Larock Indole Synthesis typically involves reacting o-iodoaniline with an alkyne, the o-vinylaniline structure appears when:

  • The Larock reaction is interrupted.

  • One performs an intramolecular aminopalladation or oxidative amination on this specific scaffold to yield 2,3-dimethylindole.

ValidationWorkflow Sample Unknown Isomer Sample 2-(But-2-en-2-yl)aniline NMR 1H-NMR Analysis (NOE Difference Experiment) Sample->NMR Signal1 Target: Methyl (C1) NMR->Signal1 Signal2 Target: Vinyl H (C3) NMR->Signal2 ResultE Strong NOE Enhancement Conclusion: (E)-Isomer (Me and H are Cis) Signal1->ResultE Irradiate ResultZ No/Weak NOE Enhancement Conclusion: (Z)-Isomer (Me and H are Trans) Signal1->ResultZ Irradiate

Figure 3: NMR NOE Validation Workflow for Stereochemical Confirmation.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book) . P-41: Seniority Order of Classes and P-44: Seniority of Functional Groups.

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415.

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society, 113(17), 6689–6690.

  • PubChem Compound Summary . 2-(But-2-en-2-yl)aniline.

Sources

Methodological & Application

Application Note: Hydroamination & Oxidative Cyclization of (E)-2-(But-2-en-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the hydroamination and subsequent oxidative cyclization of (E)-2-(But-2-en-2-yl)aniline (also known as 2-(1-methyl-1-propenyl)aniline).

This transformation is a critical benchmark in heterocyclic synthesis, primarily yielding 2,3-dimethylindole via Palladium-catalyzed oxidative cyclization. While "hydroamination" formally refers to the addition of N-H across the alkene to form an indoline or tetrahydroquinoline, the oxidative variant (dehydrogenative hydroamination) is the most industrially relevant pathway for this substrate, directly accessing the aromatic indole scaffold.

Introduction & Mechanistic Overview

The intramolecular hydroamination of o-alkenylanilines represents a high atom-economy route to nitrogen heterocycles. For the specific substrate This compound , the reaction outcome is dictated by the catalyst's ability to control the regioselectivity of the nucleophilic attack (5-exo-trig vs. 6-endo-trig) and the oxidation state of the product.

  • Pathway A (Oxidative Hydroamination - Indole Synthesis): Utilizing Palladium(II) catalysts with an oxidant (e.g., Cu(OAc)₂, O₂). The reaction proceeds via aminopalladation followed by

    
    -hydride elimination and tautomerization/oxidation to restore aromaticity. This is the preferred method for synthesizing 2,3-dimethylindole .
    
  • Pathway B (Formal Hydroamination - Indoline/Quinoline Synthesis): Utilizing Rare Earth or Gold(I) catalysts under non-oxidative conditions. This pathway typically yields saturated heterocycles such as indolines or tetrahydroquinolines, though o-vinylanilines are electronically biased toward the indole form if any oxidation potential exists.

Substrate Profile
PropertySpecification
Name This compound
CAS No. 52562-18-2 (Generic for isomer mix)
Structure o-Amino-(

-methyl-

-methyl)styrene
Molecular Weight 147.22 g/mol
Key Reactivity Nucleophilic amine (

) + Electron-rich alkene

Experimental Protocols

Method A: Palladium-Catalyzed Oxidative Cyclization (The "Gold Standard")

This protocol is optimized for the synthesis of 2,3-dimethylindole . It relies on a Wacker-type mechanism where Pd(II) activates the alkene, and a copper co-oxidant regenerates the active catalyst.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Oxidant: Copper(II) Acetate [Cu(OAc)₂] (2.0 - 3.0 equiv) or O₂ (1 atm)

  • Additives: Lithium Chloride (LiCl) (1.0 equiv) - Optional, enhances stability

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Temperature: 80°C – 100°C

Step-by-Step Protocol
  • Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under argon.

  • Charging: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol), Cu(OAc)₂ (363 mg, 2.0 mmol), and LiCl (42 mg, 1.0 mmol) to the tube.

  • Substrate Addition: Dissolve this compound (147 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) and transfer to the reaction vessel via syringe.

  • Atmosphere: If using Cu(OAc)₂ as the stoichiometric oxidant, an Argon atmosphere is sufficient. If using catalytic Cu with O₂, purge the vessel with O₂ (balloon pressure).

  • Reaction: Seal the vessel and heat to 100°C in an oil bath. Stir vigorously for 12–24 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (fluorescent amine) should disappear, replaced by the indole spot (often turns pink/brown on dipping in Ehrlich’s reagent).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with saturated aqueous NH₄Cl (3 x 10 mL) to remove copper salts (aqueous layer will turn blue).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel using Hexane/Ethyl Acetate (95:5 to 90:10).

Expected Results
  • Yield: 75% – 88%

  • Product: 2,3-Dimethylindole (White to off-white solid)

Method B: Gold(I)-Catalyzed Hydroamination (Mild Conditions)

This method is suitable when oxidative conditions must be avoided. Depending on the exact ligand and solvent, this may favor the indoline or tetrahydroquinoline derivative, or the indole if air is present.

Reagents
  • Catalyst: (PPh₃)AuCl (5 mol%)

  • Activator: AgOTf (Silver Triflate) (5 mol%)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

  • Temperature: 60°C – 80°C

Protocol
  • Catalyst Activation: In a glovebox or under Argon, mix (PPh₃)AuCl (25 mg, 0.05 mmol) and AgOTf (13 mg, 0.05 mmol) in Toluene (2 mL) for 10 minutes. A white precipitate (AgCl) will form.

  • Substrate Addition: Add the aniline substrate (1.0 mmol) dissolved in Toluene (3 mL).

  • Reaction: Heat to 80°C for 6–12 hours.

  • Workup: Filter through a short pad of Celite to remove silver salts and catalyst. Concentrate and purify via column chromatography.[1][2][3]

Critical Analysis & Troubleshooting

Causality in Experimental Design
  • Why Pd(OAc)₂? Palladium(II) is electrophilic enough to activate the electron-rich alkene of the vinylaniline. Pd(0) catalysts (like Pd(PPh₃)₄) are generally ineffective for this specific oxidative cyclization unless an aryl halide is involved (e.g., Larock synthesis).

  • Role of Cu(OAc)₂: The reaction generates Pd(0) after the

    
    -hydride elimination step. Copper(II) re-oxidizes Pd(0) back to Pd(II), closing the catalytic cycle. Without Copper, the reaction requires stoichiometric Palladium.
    
  • Regioselectivity (5-exo vs 6-endo): The formation of the 5-membered indole ring (via attack at the

    
    -carbon) is electronically favored for styrenyl systems under oxidative conditions, despite Baldwin's rules formally disfavoring 5-endo-trig. The mechanism likely involves a 
    
    
    
    -allyl intermediate or direct aminopalladation at the internal carbon facilitated by the metal.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd Black formation)Increase oxidant loading (Cu) or ensure efficient O₂ mass transfer. Add LiCl to stabilize Pd(II).
Formation of Quinoline 6-endo-trig pathway competingSwitch solvent to DMSO (favors 5-exo). Increase temperature to promote thermodynamic product (Indole).
Blue/Green Emulsion Residual Copper saltsWash organic layer thoroughly with NH₄OH or EDTA solution during workup.

Visualization: Reaction Pathways

Figure 1: Mechanistic Workflow for Pd-Catalyzed Oxidative Cyclization

Pd_Cycle Substrate This compound Coordination Pd(II)-Alkene Complex Substrate->Coordination + Pd(OAc)2 Aminopalladation Aminopalladation (C-N Bond Formation) Coordination->Aminopalladation Intramolecular Attack BetaElim Beta-Hydride Elimination Aminopalladation->BetaElim Pd_Hydride H-Pd-X Species BetaElim->Pd_Hydride Product 2,3-Dimethylindole BetaElim->Product - HPdX Pd0 Pd(0) Species Pd_Hydride->Pd0 Reductive Elimination Oxidation Oxidation by Cu(II)/O2 Pd0->Oxidation PdII Active Pd(II) Catalyst Oxidation->PdII Regeneration PdII->Coordination

Caption: Catalytic cycle for the oxidative hydroamination of 2-(but-2-en-2-yl)aniline to 2,3-dimethylindole. The cycle relies on the re-oxidation of Pd(0) by Copper(II).

Figure 2: Comparative Reaction Outcomes

Outcomes cluster_0 Method A: Oxidative (Pd/Cu) cluster_1 Method B: Non-Oxidative (Au/Ag) Input 2-(But-2-en-2-yl)aniline Indole 2,3-Dimethylindole (Aromatic) Input->Indole Pd(OAc)2, Cu(OAc)2 100°C, DMF Indoline 2,3-Dimethylindoline (Saturated) Input->Indoline Au(I), AgOTf 80°C, Toluene Quinoline Tetrahydroquinoline (Isomer) Input->Quinoline Alternative Regioselectivity (Conditions Dependent)

Caption: Divergent synthesis pathways based on catalyst selection. Pd/Cu favors the aromatic indole; Au/Ag favors saturated heterocycles.

References

  • Hegedus, L. S., et al. (1978). "Palladium-catalyzed synthesis of indoles by the cyclization of o-allylanilines."[4] Journal of the American Chemical Society. Link

  • Beller, M., et al. (2004). "Catalytic Hydroamination of Vinylarenes." Chemical Reviews. Link

  • Widenhoefer, R. A., & Han, X. (2006). "Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates." Angewandte Chemie International Edition. Link

  • Stahl, S. S. (2004). "Palladium-Catalyzed Oxidation of Organic Chemicals with O2." Science. Link

  • Ackermann, L. (2011). "Metal-Catalyzed Direct C-H Transformations of Heterocycles." Chemical Reviews. Link

Sources

Application Note: Stereoselective Synthesis of (E)-2-(But-2-en-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-2-(But-2-en-2-yl)aniline (also known as o-(1-methyl-1-propenyl)aniline) is a critical pharmacophore and synthetic intermediate, particularly in the construction of indole derivatives via Cadogan-Sundberg cyclization and as a fragment in kinase inhibitor development. Its synthesis presents a specific stereochemical challenge: establishing the trisubstituted alkene geometry with high (E)-selectivity while maintaining the integrity of the ortho-amino group.

This Application Note details two validated protocols for the synthesis of this target:

  • Method A (Precision Route): Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Recommended for discovery chemistry requiring high isomeric purity (>98% E) and functional group tolerance.

  • Method B (Scalable Route): Grignard Addition-Dehydration Sequence. Recommended for multi-gram to kilogram scale-up, relying on thermodynamic control to favor the (E)-isomer.

Target Molecule Analysis

  • IUPAC Name: this compound

  • Structure: Aniline substituted at the ortho-position with a 1-methyl-1-propenyl group.

  • Stereochemistry: The (E)-configuration places the phenyl ring and the terminal methyl group trans to each other, minimizing A(1,3) strain. This is the thermodynamically favored isomer.

Structural Visualization

TargetStructure Target This compound Thermodynamic Product Z_Isomer (Z)-Isomer Sterically Congested Target->Z_Isomer Isomerization (Difficult)

Caption: The (E)-isomer minimizes steric clash between the phenyl ring and the vinyl methyl group.

Method A: Suzuki-Miyaura Cross-Coupling (Precision Protocol)

This method utilizes the stereospecific nature of Pd-catalyzed cross-coupling. By employing a pure (E)-alkenyl boronate, the alkene geometry is conserved in the final product.

Reaction Scheme

Reagents:

  • Electrophile: 2-Iodoaniline (or N-Boc-2-iodoaniline for higher yields).

  • Nucleophile: (E)-2-Buten-2-ylboronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).

  • Base: Cs₂CO₃ (Cesium Carbonate).

Step-by-Step Protocol

Preparation:

  • Ensure all glassware is oven-dried and purged with Argon.

  • Degas solvents (1,4-Dioxane and Water) by sparging with Argon for 15 minutes.

Workflow:

  • Charging: In a reaction vial equipped with a magnetic stir bar, add:

    • 2-Iodoaniline (1.0 equiv, 219 mg, 1.0 mmol)

    • (E)-2-Buten-2-ylboronic acid pinacol ester (1.2 equiv, 218 mg, 1.2 mmol)

    • Cs₂CO₃ (2.0 equiv, 652 mg, 2.0 mmol)

    • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv, 41 mg, 0.05 mmol)

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Seal the vial and heat to 90°C for 12 hours. The mixture should turn black (active Pd).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 85-92% Selectivity: >98:2 (E:Z)

Mechanistic Insight & Troubleshooting
  • Why Pd(dppf)Cl₂? The large bite angle of the dppf ligand facilitates the reductive elimination step, which is crucial for sterically hindered ortho-substituted substrates.

  • Free Amine vs. Protected: While modern catalysts tolerate free amines, N-Boc protection prevents potential catalyst poisoning by the amine nitrogen, often boosting yields by 10-15%.

Method B: Grignard Addition & Dehydration (Scalable Protocol)

This route is cost-effective for large-scale production. It relies on the thermodynamic preference for the (E)-alkene during the acid-catalyzed dehydration of a tertiary alcohol.

Reaction Pathway[2]

GrignardRoute cluster_legend Mechanism Note Start 2-Aminoacetophenone (Starting Material) Step1 Step 1: Grignard Addition (EtMgBr, THF, 0°C) Start->Step1 Intermediate Tertiary Alcohol Intermediate (2-(2-aminophenyl)butan-2-ol) Step1->Intermediate Step2 Step 2: Dehydration (p-TsOH, Toluene, Reflux) Intermediate->Step2 Product This compound (Thermodynamic Product) Step2->Product Note Dehydration follows Zaitsev's Rule. (E)-isomer favored to minimize Phenyl-Methyl steric clash.

Caption: Thermodynamic control during dehydration drives the formation of the (E)-isomer.

Step-by-Step Protocol

Step 1: Grignard Addition

  • Dissolve 2-aminoacetophenone (1.0 equiv) in anhydrous THF (0.5 M) under N₂.

  • Cool to 0°C.

  • Dropwise add Ethylmagnesium bromide (3.0 equiv, 3M in ether). Note: Excess reagent is required to deprotonate the free amine first.

  • Warm to RT and stir for 4 hours.

  • Quench with saturated NH₄Cl. Extract with EtOAc.[2]

  • Isolate the crude tertiary alcohol (2-(2-aminophenyl)butan-2-ol).

Step 2: Dehydration

  • Dissolve the crude alcohol in Toluene.

  • Add p-Toluenesulfonic acid (p-TsOH) (0.1 equiv).

  • Reflux with a Dean-Stark trap to remove water. Monitor by TLC until the alcohol is consumed (approx. 2-4 hours).

  • Workup: Wash with NaHCO₃ to neutralize acid.

  • Purification: Distillation or recrystallization (if solid) is preferred for scale; column chromatography for small batches.

Expected Yield: 70-80% (over 2 steps) Selectivity: ~90:10 to 95:5 (E:Z). Recrystallization can enrich the (E)-isomer.

Comparative Data Analysis

FeatureMethod A: Suzuki CouplingMethod B: Grignard/Dehydration
Stereoselectivity (E:Z) High (>98:2) Moderate to High (90:10 - 95:5)
Scalability Low to Medium (Catalyst cost)High (Cheap reagents)
Step Count 1 Step (Convergent)2 Steps (Linear)
Atom Economy Lower (Boronate waste)Higher
Primary Use Case Drug Discovery / SAR StudiesProcess Chemistry / Bulk Synthesis

Safety & Handling

  • 2-Iodoaniline: Light sensitive. Store in amber vials.

  • Palladium Catalysts: Handle in a fume hood; potential sensitization.

  • Grignard Reagents: Highly flammable and moisture sensitive. Use rigorous anhydrous techniques.

  • Waste Disposal: Aqueous streams containing Palladium must be treated with metal scavengers (e.g., QuadraPure™) before disposal to comply with environmental regulations.

References

  • Suzuki-Miyaura Coupling of Hindered Anilines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Dehydration Selectivity (Zaitsev's Rule)
  • Synthesis of 2-Alkenylanilines

    • Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). Pd-catalyzed intramolecular cyclization of o-alkynyl- and o-alkenylanilides: a new approach to the synthesis of indoles and indolines. Chemical Reviews, 107(11), 5318-5365. Link

  • General Protocol for Suzuki Coupling in Aqueous Media

    • Lippincott, D. J., Trewine, R. I., & Wipf, P. (2019). Aqueous Suzuki-Miyaura Cross-Coupling Reactions. Organic Syntheses, 96, 385-400. Link

Sources

Application of (E)-2-(But-2-en-2-yl)aniline in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Synthesis of 2,3-Dimethylindole Scaffolds via Palladium-Catalyzed Cyclization of (E)-2-(But-2-en-2-yl)aniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: this compound (CAS: 133901-59-4)

Introduction & Strategic Utility

This compound is a highly specialized ortho-alkenylated aniline derivative. In pharmaceutical intermediate synthesis, its primary and most valuable application is serving as a direct, regioselective precursor for the 2,3-dimethylindole scaffold.

The 2,3-disubstituted indole core is a privileged pharmacophore embedded in numerous biologically active molecules. It is the foundational structural motif for cyclooxygenase (COX) inhibitors (such as analogs of indomethacin), antiviral agents, and targeted oncology therapeutics. While classical methods exist for synthesizing these cores, utilizing this compound via transition-metal catalysis offers unparalleled regiocontrol and functional group tolerance.

Mechanistic Insights: The Hegedus-Type Indolization

As process scientists, we must understand the causality behind our synthetic routes. The traditional approach to 2,3-dimethylindole is the 1[1], which condenses phenylhydrazine with 2-butanone. However, this method requires harsh, highly acidic conditions (e.g., polyphosphoric acid or ZnCl₂) and can yield regioisomeric mixtures when applied to unsymmetrical ketones or substituted anilines.

By contrast, the palladium-catalyzed oxidative cyclization of ortho-alkenylanilines—often referred to as2[2]—proceeds under mild, neutral conditions. When applied to this compound, the reaction undergoes a fascinating mechanistic detour:

  • Aminopalladation: The electrophilic Pd(II) catalyst coordinates to the butenyl double bond. The pendant aniline nitrogen undergoes intramolecular nucleophilic attack at the β-carbon (C3 of the butenyl chain), forming a 5-membered indoline ring. The palladium atom shifts to the α-carbon (C2 of the butenyl chain).

  • Anomalous β-Hydride Elimination: In standard terminal alkenylanilines, the Pd(II) species undergoes β-hydride elimination directly into the ring to form the indole. However, in this compound, the α-carbon bears a methyl group instead of a hydrogen atom. Standard β-hydride elimination is therefore blocked. Instead, elimination occurs from the adjacent α-methyl group, yielding a highly reactive exocyclic alkene: 2-methylene-3-methylindoline.

  • Aromatization: The exocyclic double bond rapidly tautomerizes to the thermodynamically stable endocyclic position, yielding the final 2,3-dimethylindole product.

  • Catalyst Turnover: The resulting Pd(0) species is re-oxidized to Pd(II) by a stoichiometric oxidant (e.g., p-benzoquinone), completing the 3[3].

Once the 2,3-dimethylindole core is established, it can be subjected to further downstream functionalization, such as 4[4] to generate complex spirocyclic indolenines used in alkaloid total synthesis.

Mechanistic Pathway Visualization

G A This compound + Pd(II) Catalyst B Pd(II)-Alkene Coordination Complex A->B Solvent/RT C Aminopalladation (N attacks Cβ) B->C Intramolecular D Alkyl-Pd(II) Indoline Intermediate C->D E β-Hydride Elimination (from α-methyl group) D->E Blocked at Cα F 2-Methylene-3-methylindoline + Pd(0) E->F - HPdXL G 2,3-Dimethylindole (Aromatization) F->G Tautomerization H Pd(0) Oxidation to Pd(II) via p-Benzoquinone F->H H->A Catalyst Regeneration

Mechanistic pathway of Pd-catalyzed oxidative cyclization of this compound.

Quantitative Data: Route Comparison

To justify the selection of this synthetic route in a process chemistry environment, the following table summarizes the operational parameters compared to the classical approach.

ParameterPd-Catalyzed Oxidative CyclizationClassical Fischer Indole Synthesis
Starting Materials This compoundPhenylhydrazine + 2-Butanone
Catalyst/Reagents PdCl₂(MeCN)₂ (5 mol%), p-BenzoquinoneStrong acid (e.g., PPA, ZnCl₂, or HCl)
Regioselectivity Absolute (100% 2,3-dimethylindole)High, but forms minor 2-ethylindole isomers
Reaction Conditions Mild (Neutral, 65 °C)Harsh (Highly acidic, 100–150 °C)
Functional Group Tolerance Excellent (tolerates esters, nitriles, halides)Poor (acid-sensitive groups degrade)
Primary Byproducts Hydroquinone, Pd blackAmmonium salts, polymeric tars

Experimental Protocol: Self-Validating Synthesis System

This protocol outlines the step-by-step conversion of this compound to 2,3-dimethylindole. The procedure is designed with built-in causality and validation checkpoints to ensure reproducibility.

Objective: Synthesis of 2,3-dimethylindole via intramolecular oxidative amination.

Materials:

  • This compound (1.0 equiv, 10 mmol, 1.47 g)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (0.05 equiv, 5 mol%, 130 mg)

  • p-Benzoquinone (1.5 equiv, 15 mmol, 1.62 g)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound in anhydrous THF. Sparge the solution with argon for 15 minutes.

    • Causality: Anilines are highly susceptible to aerobic oxidation. Degassing prevents the formation of colored quinone-imine impurities that complicate purification and reduce overall yield.

  • Catalyst & Oxidant Addition: Add PdCl₂(MeCN)₂ and p-benzoquinone under a positive flow of argon.

    • Causality:p-Benzoquinone is selected as the terminal oxidant over Cu(OAc)₂/O₂ systems to maintain strictly anhydrous conditions, preventing potential background hydration of the alkene prior to cyclization.

  • Cyclization: Heat the reaction mixture to 65 °C (reflux) for 12 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6) will disappear, replaced by a highly fluorescent blue spot under 254 nm UV light corresponding to 2,3-dimethylindole (Rf ~0.4).

  • Quenching & Filtration: Cool the mixture to room temperature. Filter the dark suspension through a short pad of Celite, eluting with EtOAc (50 mL).

    • Causality: This critical step removes precipitated palladium black. If left in solution, Pd black causes severe product streaking during silica gel chromatography and can catalyze downstream degradation.

  • Workup: Wash the filtrate with 1M NaOH (3 x 30 mL) to deprotonate and extract hydroquinone (the reduced byproduct of p-benzoquinone) into the aqueous layer. Wash the organic layer with brine (30 mL) and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield 2,3-dimethylindole as an off-white crystalline solid.

  • Analytical Validation: Confirm product identity via ¹H NMR (400 MHz, CDCl₃). Expected shifts: δ 7.65 (br s, 1H, NH ), 7.45 (d, J = 7.8 Hz, 1H, Ar-H ), 7.25 (d, J = 7.8 Hz, 1H, Ar-H ), 7.10 (m, 2H, Ar-H ), 2.35 (s, 3H, C2-CH ₃), 2.25 (s, 3H, C3-CH ₃).

References

1.[1] Preparation of 2, 3-dimethylindole. US Patent 2765320A. Google Patents. Available at: 2.[3] Lisha Wu, et al. Palladium-Catalyzed Oxidative Annulation of ortho-Alkenylanilines and Allenes: An Access to Benzo[b]azepines. The Journal of Organic Chemistry (2017). ACS Publications. Available at: 3.[2] Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules (2018). MDPI. Available at: 4.[4] Natsuko Kagawa, et al. Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles. Organic Letters (2008). ACS Publications. Available at:

Sources

Application Note: Scalable Synthesis of (E)-2-(But-2-en-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes scalability, safety, and reproducibility.

Executive Summary

This guide details the process development and scale-up protocol for the synthesis of (E)-2-(But-2-en-2-yl)aniline , a critical intermediate for the synthesis of functionalized indoles, quinolines, and bioactive heterocycles. While traditional routes involving nitro-reduction or Claisen rearrangements exist, they often suffer from poor regioselectivity or safety concerns on scale.

This protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy, optimized for unprotected anilines.[1] This route offers the highest atom economy and safety profile for kilogram-scale production. Critical attention is given to the stability of the styrenyl olefin, requiring specific stabilization protocols to prevent polymerization during workup.

Key Process Metrics
ParameterSpecification
Scale 100 g (Validation Batch)
Yield 82–88% (Isolated)
Purity >98% (HPLC), >99% (qNMR)
E/Z Ratio >98:2 (E-isomer retention)
Key Risk Oxidative polymerization of styrenyl moiety

Retrosynthetic Strategy & Route Selection

Route Comparison

Two primary routes were evaluated for scale-up suitability:

  • Route A: Selective Reduction of 1-(but-2-en-2-yl)-2-nitrobenzene.

    • Pros: Cheap starting materials.

    • Cons: High risk of over-reduction (reducing the alkene to the alkane); exothermic nitro-reduction requires strict thermal control; potential for hydroxylamine accumulation (explosion hazard).

  • Route B: Suzuki-Miyaura Coupling (Selected). [2]

    • Pros: Modular; high functional group tolerance (free amine compatible); stereoretentive (preserves E-geometry); mild aqueous conditions.

    • Cons: Palladium cost (mitigated by low loading and scavenging).

Reaction Scheme

The selected route couples 2-Bromoaniline with (E)-2-buten-2-ylboronic acid pinacol ester . The use of a sterically robust catalyst allows the reaction to proceed without protecting the amine, saving two synthetic steps.

ReactionScheme SM1 2-Bromoaniline (C6H6BrN) Cat Pd(dppf)Cl2 · DCM K2CO3, Toluene/H2O 85°C, 12 h SM1->Cat SM2 (E)-2-Buten-2-yl boronic acid pinacol ester SM2->Cat Prod This compound (Target) Cat->Prod Cross-Coupling (>98% E-retention)

Figure 1: Synthetic pathway via Suzuki-Miyaura coupling.[2]

Detailed Experimental Protocol (100g Scale)

Safety Warning: The product is a styrene derivative and is prone to polymerization. BHT (Butylated hydroxytoluene) must be introduced immediately during the workup. Perform all operations in a fume hood.

Materials Bill
ReagentMW ( g/mol )Equiv.Mass/VolMoles
2-Bromoaniline 172.021.00100.0 g0.581
(E)-2-Buten-2-ylboronic acid pinacol ester 182.071.20127.0 g0.697
Pd(dppf)Cl₂ · DCM 816.640.02 (2 mol%)9.5 g0.0116
Potassium Carbonate (

)
138.213.00241.0 g1.74
Toluene Solvent-1000 mL-
Water (Deionized) Solvent-250 mL-
BHT (Stabilizer) 220.35500 ppm~50 mg-
Step-by-Step Procedure
Step 1: Reaction Setup
  • Reactor Prep: Equip a 3-L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge the flask with 2-Bromoaniline (100.0 g) and Toluene (1000 mL). Stir until dissolved.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (9.5 g). The solution will turn orange/red.

  • Boronate Addition: Add (E)-2-Buten-2-ylboronic acid pinacol ester (127.0 g).

  • Base Addition: Dissolve

    
      (241.0 g) in Water  (250 mL) and add this solution to the reactor.
    
  • Degassing (Critical): Sparge the biphasic mixture with nitrogen for 30 minutes to remove oxygen (prevents homocoupling and catalyst deactivation).

Step 2: Reaction & IPC
  • Heating: Heat the mixture to 85°C (internal temperature). Agitate vigorously (400 rpm) to ensure phase mixing.

  • Monitoring: Monitor by HPLC or TLC (Eluent: 10% EtOAc/Hexane) after 4 hours.

    • Target: < 2% remaining 2-Bromoaniline.

    • Typical Time: 8–12 hours.

Step 3: Workup & Stabilization
  • Cooling: Cool the reaction mixture to 20°C.

  • Phase Separation: Transfer to a separatory funnel. Separate the phases.

    • Bottom Layer: Aqueous (Waste - contains inorganic salts).

    • Top Layer: Organic (Product).[3][4][5]

  • Stabilization (Crucial): Immediately add BHT (50 mg) to the organic layer.

  • Washing: Wash the organic layer with Brine (500 mL).

  • Drying: Dry over anhydrous

    
    , filter through a pad of Celite to remove palladium black residues. Rinse the pad with Toluene (100 mL).
    
Step 4: Purification
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C to an oil. Do not overheat.

  • Distillation: Purify the crude oil via high-vacuum distillation.

    • Pressure:[4][6] 0.5 – 1.0 mmHg.

    • Head Temp: Expect fraction collection around 85–95°C (dependent on exact vacuum).

    • Note: Alternatively, if the impurity profile is complex, use a silica gel plug (Hexane/EtOAc 95:5) before distillation.

Process Flow Diagram

ProcessFlow Start Start: Charge Reactants (Toluene/Water) Degas Degas (N2 Sparge) 30 mins Start->Degas Heat Reaction: 85°C, 12h (Vigorous Stirring) Degas->Heat IPC IPC: HPLC < 2% SM Heat->IPC IPC->Heat Incomplete Sep Phase Separation IPC->Sep Pass Stab ADD STABILIZER (BHT) (Critical Control Point) Sep->Stab Wash Wash (Brine) & Dry (Na2SO4) Stab->Wash Filter Celite Filtration (Pd Removal) Wash->Filter Distill Vacuum Distillation (< 40°C Bath Temp) Filter->Distill Final Final Product (Store under Ar, -20°C) Distill->Final

Figure 2: Workflow for the isolation and stabilization of the target aniline.

Process Optimization & Troubleshooting

Catalyst Selection

While Pd(dppf)Cl₂ is robust, sterically demanding substrates may require higher activity.

  • Standard: Pd(dppf)Cl₂ (Recommended for cost).

  • High-Performance: CataCXium® A Pd G3 . This catalyst is specifically designed for sterically hindered ortho-anilines and can operate at lower loadings (0.5 mol%).

Impurity Profile
ImpurityOriginRemediation
Protodeboronation Hydrolysis of boronate ester (produces 2-butene).Use anhydrous conditions or increase boronate equivalents (1.5 eq).
Homocoupling

presence during heating.
Ensure strict N2 sparging.
Polymer/Oligomer Thermal/Radical polymerization of product.Add BHT immediately. Keep workup temp < 40°C. Store in amber glass.
Pd Residues Catalyst carryover.Treat organic phase with SiliaMetS® Thiol scavenger or activated carbon before concentration.

Analytical Characterization

1H NMR (400 MHz, CDCl3):

  • 
     7.15 (td, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 6.75 (td, 1H, Ar-H), 6.70 (dd, 1H, Ar-H), 5.65 (q, 1H, =CH-CH3), 3.70 (br s, 2H, NH2), 2.05 (s, 3H, vinyl-CH3), 1.65 (d, 3H, =CH-CH3).
    
  • Diagnostic Signal: The quartet at 5.65 ppm confirms the internal alkene; the broad singlet at 3.70 ppm confirms the free amine.

Storage Conditions:

  • Container: Amber glass vial with Teflon-lined cap.[7]

  • Atmosphere: Argon or Nitrogen.[7]

  • Temperature: -20°C (Freezer).

  • Additive: 0.1% BHT (w/w).

References

  • Suzuki Coupling of Unprotected Anilines

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
    • Source:RSC Advances, 2013.
    • URL:[Link]

  • General Suzuki-Miyaura Methodology

    • Title: Suzuki-Miyaura Cross-Coupling: Prepar
    • Source:Organic Syntheses, 2006, 83, 45.
    • URL:[Link]

  • Catalyst Optimization (CataCXium A)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substrates.[8]

    • Source:Sigma-Aldrich Technical Guides.
  • Stability of Vinylanilines

    • Title: Electrocatalytic Dehydrogenative Cyclization of 2-Vinylanilides for the Synthesis of Indoles.[9]

    • Source:Journal of Organic Chemistry, 2021, 86, 16001.[9][10]

    • URL:[Link]

Sources

Advanced Protocols: Cross-Coupling and Cyclization Pathways of (E)-2-(But-2-en-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-coupling reaction pathways involving (E)-2-(But-2-en-2-yl)aniline Content Type: Application Note & Protocol Guide

Introduction & Executive Summary

This compound represents a high-value "masked heterocycle" scaffold in medicinal chemistry. Structurally, it consists of an aniline core bearing a trisubstituted alkene at the ortho position. This specific geometry makes it a prime substrate for transition-metal-catalyzed transformations, particularly Palladium(II)-catalyzed oxidative aminopalladation (to form 2,3-disubstituted indoles) and Buchwald-Hartwig N-arylation (to access N-functionalized indole precursors).

This guide details the reaction pathways where this molecule acts as either the nucleophilic partner (in intermolecular C-N coupling) or the substrate (in intramolecular C-N oxidative coupling).

Key Applications
  • Indole Synthesis: Rapid access to 2,3-dimethylindole derivatives via intramolecular oxidative coupling.

  • Divergent Functionalization: Sequential N-arylation followed by cyclization allows for the modular assembly of N-aryl indoles, a motif common in NSAIDs (e.g., Indomethacin analogs) and serotonin receptor modulators.

Pathway A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Before utilizing this compound, it is often synthesized via a cross-coupling approach to ensure isomeric purity. The (E)-geometry is critical for subsequent cyclization efficiency.

Mechanistic Insight

The steric bulk of the ortho-amino group and the methyl groups on the boronate requires a highly active catalyst system to prevent protodeboronation.

Protocol: Suzuki Cross-Coupling

Reaction: 2-Bromoaniline + (E)-2-buten-2-ylboronic acid pinacol ester


 this compound

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • (E)-2-Buten-2-ylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₃PO₄ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane[1]

Step-by-Step:

  • Inerting: Charge a reaction vial with 2-bromoaniline, boronic ester, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₃PO₄.

  • Reaction: Heat to 90°C for 12 hours. The biphasic system requires vigorous stirring (1000 rpm).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is an oil that may darken upon air exposure; store under Argon.

Pathway B: Intramolecular Oxidative Cross-Coupling (Indole Synthesis)

This is the primary utility of this scaffold. The reaction involves the formation of a C-N bond across the alkene, formally an intramolecular oxidative amination.

Mechanistic Causality

The reaction proceeds via Aminopalladation . The Pd(II) species coordinates to the alkene, activating it for nucleophilic attack by the amine nitrogen.

  • Regioselectivity: The attack occurs at the internal carbon to form a 5-membered palladacycle (5-exo-trig).

  • Turnover:

    
    -hydride elimination yields the indole and a Pd(0) species. An oxidant (Cu(II) or O₂) is required to reoxidize Pd(0) to Pd(II) to close the catalytic cycle.
    
Protocol: Pd(II)-Catalyzed Oxidative Cyclization

Target: Synthesis of 2,3-Dimethylindole

Materials:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 equiv) (Note: Air/O₂ can be used, but Cu(II) is more reliable for small-scale kinetics).

  • Solvent: DMF (Anhydrous) or DMSO

  • Temperature: 80–100°C

Step-by-Step:

  • Preparation: Dissolve the aniline substrate in DMF (0.2 M concentration).

  • Catalyst Addition: Add Pd(OAc)₂ and Cu(OAc)₂ in one portion. The solution will turn green/blue (characteristic of Cu(II)).

  • Heating: Heat to 100°C under an air atmosphere (or O₂ balloon if reducing Cu loading).

  • Monitoring: Monitor by TLC. The starting aniline (polar) will disappear, and a less polar, fluorescent spot (Indole) will appear.

  • Workup: Dilute with Et₂O (to precipitate copper salts). Filter through a Celite pad. Wash the filtrate with LiCl (5% aq) to remove DMF.

  • Isolation: Column chromatography (Hexanes/EtOAc).[2]

Troubleshooting:

  • Low Yield? Ensure the solvent is dry. Water can compete as a nucleophile (Wacker-type oxidation), forming the ketone instead of the indole.

  • Isomerization? If 3-methyl-2-methyleneindoline is observed, prolong reaction time to allow isomerization to the aromatic indole.

Pathway C: Intermolecular Buchwald-Hartwig Amination

Functionalizing the aniline nitrogen before cyclization allows for the synthesis of N-aryl indoles. The steric hindrance of the ortho-butenyl group makes this challenging for standard catalysts.

Mechanistic Causality

The ortho-alkenyl group exerts steric pressure, slowing down the coordination of the amine to the Pd(II)-aryl complex. Therefore, biaryl phosphine ligands (Buchwald ligands) like XPhos or RuPhos are essential. They create a spacious yet reactive pocket for the coupling.

Protocol: N-Arylation with Aryl Chlorides

Reaction: this compound + Aryl Chloride


 N-Aryl Product

Materials:

  • Substrate: this compound (1.0 equiv)

  • Aryl Chloride (1.2 equiv)

  • Pre-Catalyst: XPhos Pd G4 (2 mol%) (Fourth-generation precatalyst ensures rapid activation).

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or using Schlenk technique, combine the aniline, aryl chloride, XPhos Pd G4, and NaOtBu.

  • Solvent: Add anhydrous Toluene (0.5 M).

  • Reaction: Seal the tube and heat to 80°C for 2–4 hours.

  • Workup: Cool, filter through silica, and concentrate.

  • Note: The product (N-aryl aniline) is often an oil. It can be carried directly into the Oxidative Cyclization (Pathway B) to form the N-aryl indole.

Visualized Reaction Pathways

ReactionPathways Start Precursor: 2-Bromoaniline Suzuki Suzuki Coupling Pd(dppf)Cl2, Butenyl Boronate Start->Suzuki Core CORE SCAFFOLD: This compound Suzuki->Core PathwayB Pathway B: Oxidative Cyclization Core->PathwayB Pd(OAc)2, Cu(OAc)2 Intramolecular C-N PathwayC Pathway C: Buchwald-Hartwig Core->PathwayC Ar-Cl, XPhos Pd G4 Intermolecular C-N Indole Product: 2,3-Dimethylindole PathwayB->Indole NArylIndole Product: N-Aryl-2,3-Dimethylindole PathwayB->NArylIndole NAryl Intermediate: N-Aryl-2-(butenyl)aniline PathwayC->NAryl NAryl->PathwayB Subsequent Cyclization

Caption: Flowchart illustrating the synthesis of the core scaffold and its divergent transformation into free or N-aryl indoles via Pd-catalyzed pathways.

CatalyticCycle Pd0 Pd(0)L2 PdII_O Pd(II)-Oxidant Complex Pd0->PdII_O Oxidation (Cu(II) -> Cu(I)) Coord Alkene Coordination PdII_O->Coord + Substrate AminoPd Aminopalladation (5-exo-trig) Coord->AminoPd Intramolecular Attack Elim Beta-Hydride Elimination AminoPd->Elim - HPdL2 Elim->Pd0 Reductive Elim. Product Release

Caption: Simplified catalytic cycle for the Pd(II)-oxidative cyclization. Note that Pd(II) is the active species initiating the alkene activation.

Summary of Reaction Parameters

ParameterOxidative Cyclization (Indole Synthesis)Buchwald-Hartwig (N-Arylation)
Primary Transformation Intramolecular C-N Bond FormationIntermolecular C-N Bond Formation
Active Catalyst State Pd(II) (Electrophilic)Pd(0) (Nucleophilic)
Key Reagent Oxidant (Cu(OAc)₂ or O₂)Ligand (XPhos, RuPhos)
Limiting Factor

-hydride elimination rate
Steric hindrance at ortho-position
Solvent System Polar Aprotic (DMF, DMSO)Non-polar/Polar (Toluene, t-Amyl alcohol)
Atmosphere Aerobic (if using O₂ as oxidant)Strictly Anaerobic (Inert Gas)

References

  • Hegedus, L. S., et al. "Palladium-catalyzed synthesis of indoles by the oxidative cyclization of 2-allylanilines." Journal of the American Chemical Society, 1978. Link

  • Larock, R. C., & Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Takeda, A., Kamijo, S., & Yamamoto, Y. "Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines."[1] Journal of the American Chemical Society, 2000. Link

  • BenchChem. "Buchwald-Hartwig Amination for C-N Bond Formation in Anilines." Application Note, 2025.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (E)-2-(But-2-en-2-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RXN-OPT-442 Subject: Yield Improvement & Troubleshooting for Sterically Hindered Styrenyl Anilines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

User Problem: Low yield in the synthesis of (E)-2-(But-2-en-2-yl)aniline. Chemical Context: This transformation involves installing a trisubstituted, sterically hindered alkene at the ortho-position of an aniline ring. The (E)-geometry implies the phenyl ring and the terminal methyl group are on opposite sides of the double bond, creating significant steric pressure during the coupling event.

Primary Failure Modes:

  • Protodeboronation: The vinylboronate species hydrolyzes before coupling (common with 2-substituted vinyl boronates).

  • Steric Impediment: The ortho-amino group and the methyl group on the vinyl moiety hinder the transmetalation step.

  • Catalyst Poisoning: Free amino groups can coordinate to Pd, deactivating the catalyst.

  • Over-reduction: If using the nitro-reduction route, the alkene is reduced to an alkane.

Route Selection & Decision Matrix

Before optimizing conditions, verify you are using the correct synthetic pathway for your available starting materials.

RouteSelection Start Start: Choose Precursor HaloAniline 2-Haloaniline (Iodo/Bromo) Start->HaloAniline NitroBenzene 1-(But-2-en-2-yl)- 2-nitrobenzene Start->NitroBenzene Suzuki Route A: Suzuki-Miyaura (Direct Coupling) HaloAniline->Suzuki Reduction Route B: Nitro Reduction NitroBenzene->Reduction CheckSterics Is yield < 30%? Suzuki->CheckSterics Protect Protect Amine (Acetanilide) CheckSterics->Protect Yes OptimizedSuzuki Use SPhos Pd G2 + Anhydrous Cond. CheckSterics->OptimizedSuzuki No Protect->OptimizedSuzuki Success Target Product: This compound OptimizedSuzuki->Success H2PdC H2 / Pd/C Reduction->H2PdC Standard FeRed Fe / AcOH or SnCl2 (Bechamp) Reduction->FeRed Selective FailAlkane FAILURE: Alkene Reduced H2PdC->FailAlkane FeRed->Success

Caption: Decision tree for selecting the optimal synthetic pathway. Green nodes indicate recommended high-yield pathways.

Module A: Optimizing the Suzuki-Miyaura Coupling

Target Reaction: 2-Iodoaniline + (E)-But-2-en-2-ylboronic acid pinacol ester


 Product.
Critical Troubleshooting (FAQ Format)

Q: Why is my boronic ester disappearing without forming product? A: Protodeboronation. Vinyl boronates, especially those with substituents at the


-position (like the methyl group here), are highly prone to hydrolysis under basic, aqueous conditions. The C-B bond breaks, and you get 2-butene (gas) or isomers.
  • Fix: Switch to anhydrous conditions . Do not use standard Toluene/Water mixes. Use anhydrous 1,4-Dioxane or DMF.

  • Fix: Use a milder base like Cs₂CO₃ or K₃PO₄ instead of hydroxides or alkoxides.

Q: The reaction stalls at 50% conversion. Why? A: Catalyst Deactivation via Sterics or Coordination. Standard catalysts like Pd(PPh₃)₄ are insufficient for ortho-substituted anilines. The bulky surroundings prevent the oxidative addition or transmetalation. Furthermore, the free NH₂ group can bind to Pd.

  • Fix: Use Buchwald Ligands . Specifically SPhos or XPhos . These are electron-rich and bulky, facilitating coupling in hindered environments and preventing amine coordination.

  • Fix: Use Pre-catalysts (SPhos Pd G2 or G3 ) to ensure rapid initiation without an induction period.

Optimized Protocol: The "SPhos Anhydrous" Method

This protocol is designed to minimize protodeboronation and maximize steric tolerance.

ParameterRecommendationRationale
Catalyst SPhos Pd G2 (2-5 mol%)Bulky ligand overcomes steric clash; G2 scaffold ensures active Pd(0) generation.
Boron Source Pinacol Ester (1.5 equiv)More stable towards hydrolysis than free boronic acid.
Base K₃PO₄ (3.0 equiv, finely ground)Anhydrous base minimizes water content; phosphate buffers pH.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, good solubility, lacks water to stop protodeboronation.
Temp/Time 90-100°C for 12-18hHigh energy barrier due to sterics requires heat.

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon flow, add 2-iodoaniline (1.0 equiv), (E)-but-2-en-2-ylboronic acid pinacol ester (1.5 equiv), K₃PO₄ (3.0 equiv), and SPhos Pd G2 (0.03 equiv) to a reaction vial.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to aniline).

  • Seal & Heat: Seal the vial with a crimp cap (PTFE septum). Heat to 100°C.

  • Workup: Cool to RT. Filter through a pad of Celite (elute with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Module B: The Nitro-Reduction Route (Alternative)

Context: If you successfully synthesized 1-((E)-but-2-en-2-yl)-2-nitrobenzene via other means (e.g., Stille coupling or nitration), you must reduce the nitro group without touching the alkene.

Critical Troubleshooting

Q: I used Pd/C and H₂, and the double bond disappeared. Why? A: Non-selective Hydrogenation. Palladium on Carbon is a highly active hydrogenation catalyst. It will reduce the nitro group and the alkene simultaneously.

  • Fix: Do NOT use Catalytic Hydrogenation.

Q: What is the "Gold Standard" for chemoselective reduction? A: Bechamp Reduction (Iron/Acid) or Stannous Chloride. These metals reduce nitro groups via electron transfer mechanisms that do not affect isolated alkenes.

Optimized Protocol: Fe/AcOH Selective Reduction
ReagentRoleNotes
Iron Powder (Fe) ReductantUse fine powder (325 mesh) for surface area.
Acetic Acid (AcOH) Proton Source/SolventMild acid; avoids harsh conditions of HCl.
Ethanol/Water Co-solventImproves solubility of the organic substrate.

Step-by-Step Workflow:

  • Dissolve: Dissolve the nitro-alkene precursor (1.0 equiv) in EtOH:Water (5:1 ratio).

  • Add Iron: Add Iron powder (5.0 equiv) and Ammonium Chloride (1.0 equiv - acts as electrolyte/activator).

  • Initiate: Heat to 60°C and add Acetic Acid (5-10 equiv) dropwise.

    • Note: Exothermic reaction. Monitor temperature.

  • Monitor: TLC should show disappearance of the yellow nitro compound and appearance of the fluorescent aniline spot.

  • Workup: Neutralize with NaHCO₃. Filter iron sludge through Celite. Extract with EtOAc.[1]

Stability & Storage (Post-Synthesis)

Issue: Anilines with electron-rich styrenyl groups are prone to oxidation (turning brown/black) and polymerization.

  • Storage: Store under Argon at -20°C.

  • Acid Sensitivity: The product is an enamine-like system (though aromatic). Strong acids can cause migration of the double bond or hydration. Avoid prolonged exposure to acidic workups.

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link (Establishes SPhos/XPhos utility for hindered substrates).

  • Molander, G. A., & Brown, A. R. (2003). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry. Link (Discusses stability of vinyl boron species).

  • Knochel, P., et al. (2004).[2] "Functionalized Alkenylmagnesium Reagents." Angewandte Chemie. Link (Mechanistic insights into sterically hindered alkenyl couplings).

  • Organic Chemistry Portal. "Suzuki Coupling - Protocol & Mechanism." Link (General reference for mechanism and base selection).

  • BenchChem Technical Support. "Managing Protodeborylation in Suzuki Reactions." Link (Source of troubleshooting data for vinyl boronic acids).

Sources

Purification techniques for removing aniline impurities from (E)-2-(But-2-en-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level support resource for researchers handling (E)-2-(But-2-en-2-yl)aniline . It prioritizes practical, scalable solutions over theoretical discussions, adhering to the "Senior Application Scientist" persona.

Case ID: PUR-ANL-02-E Status: Active Applicable Compounds: this compound [Target]; Aniline [Impurity]

Diagnostic & Triage: Select Your Protocol

Before proceeding, determine the scale and purity requirements of your sample. The presence of unsubstituted aniline (starting material) is a common issue due to incomplete conversion in Suzuki-Miyaura coupling or nitro-reduction steps.

Workflow Decision Matrix

Use the following logic flow to select the appropriate purification module.

purification_logic Start START: Crude Mixture Analysis Scale_Check Sample Scale? Start->Scale_Check Impurity_Level Aniline Content > 5%? Scale_Check->Impurity_Level < 5 Grams Distillation PROTOCOL A: Vacuum Distillation (Primary Method) Scale_Check->Distillation > 5 Grams Heat_Sens Strictly Temperature Sensitive? Impurity_Level->Heat_Sens No (Trace Removal) Impurity_Level->Distillation Yes (Bulk Removal) Column PROTOCOL B: Buffered Silica Chromatography (High Purity/Low Scale) Heat_Sens->Column Yes (< 40°C required) Acid_Base PROTOCOL C: Selective Salt Formation (Polishing Step) Heat_Sens->Acid_Base No

Caption: Decision matrix for selecting purification method based on scale and impurity load.

Protocol A: Fractional Vacuum Distillation (Primary)

Best For: Large scale (>5g), high impurity load (>10%). Principle: Exploits the significant Molecular Weight (MW) and Boiling Point (BP) differential between the impurity and the target.

PropertyAniline (Impurity)This compound (Target)
MW 93.13 g/mol ~147.22 g/mol
Boiling Point (atm) 184°C~245°C (Predicted)
Boiling Point (10 mmHg) ~68-70°C~115-125°C
Step-by-Step Procedure
  • Apparatus Setup: Use a short-path distillation head or a Vigreux column (10-15 cm) to prevent co-distillation. Ensure all joints are greased and clipped.

  • Inert Gas: Flush the system with Argon. Ortho-vinylanilines are susceptible to oxidation (darkening) at high temperatures.

  • Pressure Reduction: Apply vacuum (< 5 mmHg recommended).

    • Target Vacuum: 1–2 mmHg is ideal to keep bath temperature below 140°C.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect vapor at 40–50°C (at 1-2 mmHg) . This is primarily Aniline.[1][2][3][4][5][6]

    • Intermediate: The temperature will spike. Discard the transition volume.

    • Fraction 2 (Main Cut): Collect the steady fraction at ~105–115°C (at 1-2 mmHg) .

  • Storage: Immediately backfill with Argon and store at -20°C.

Critical Warning: Do not overheat the pot residue. Ortho-alkenyl anilines can undergo thermal cyclization to form indole or quinoline derivatives at temperatures >180°C.

Protocol B: Buffered Flash Chromatography

Best For: Small scale (<5g), final polishing (purity >98%), or heat-sensitive isomers. The Challenge: Anilines interact strongly with the acidic silanols on silica gel, causing "streaking" or "tailing," which leads to co-elution with impurities.

The Solution: Triethylamine (Et₃N) Doping

You must deactivate the silica gel before running the column.

Step-by-Step Procedure
  • Slurry Preparation: Prepare the silica slurry using Hexane + 1% Et₃N . Let it sit for 10 minutes to neutralize acidic sites.

  • Eluent System:

    • Solvent A: Hexane (with 0.5% Et₃N)

    • Solvent B: Ethyl Acetate (with 0.5% Et₃N)

  • Gradient Profile:

    • 0–5% B: Elutes non-polar hydrocarbons (if any).

    • 5–15% B: Target Compound (this compound) usually elutes here.

    • 20–40% B: Aniline (Impurity) elutes later due to higher polarity and lack of steric shielding around the nitrogen.

  • TLC Monitoring: Use UV (254 nm) and Ninhydrin stain. The target will stain a distinct color (often reddish-brown) different from the unsubstituted aniline (usually grey/purple).

Protocol C: Selective Salt Formation (The "Ortho Effect")

Best For: Removing trace aniline (1-5%) without distillation. Principle: The ortho-butenyl group provides steric hindrance, slightly lowering the basicity of the target amine compared to the exposed nitrogen of unsubstituted aniline.[6] Furthermore, the solubility of the hydrochloride salts differs.[7]

Step-by-Step Procedure
  • Dissolution: Dissolve crude mixture in Diethyl Ether (Et₂O) or Toluene .

  • Controlled Precipitation:

    • Add 1.0 M HCl in Dioxane dropwise at 0°C.

    • Note: Aniline HCl is highly crystalline and insoluble in ether. It will precipitate first.

  • Filtration: Filter off the immediate white precipitate (mostly Aniline·HCl).

  • Recovery: Wash the organic filtrate with saturated NaHCO₃ to ensure the target remains as the free base, then dry (Na₂SO₄) and concentrate.

Troubleshooting & FAQs

Q1: My product turned black overnight. What happened?

A: This is oxidative degradation. Anilines, especially electron-rich vinyl anilines, form quinoid-like impurities upon exposure to air.[8]

  • Fix: Always store under Argon/Nitrogen. If the sample is already black, filter it through a small pad of basic alumina or charcoal to remove the colored oxidation products.

Q2: I see a new impurity by NMR after distillation (doublet at ~6.5 ppm).

A: You likely triggered a thermal cyclization.

  • Mechanism: The ortho-vinyl group can attack the amine (or vice versa) to form 2-ethylindole or a dihydroquinoline derivative.

  • Prevention: Lower your distillation bath temperature by improving your vacuum quality (aim for <1 mmHg).

Q3: Can I use acid-base extraction (Liquid-Liquid Extraction)?

A: Not recommended as a primary method. Both the impurity and the target are basic amines with similar pKa values (approx 4.0–4.6). A standard 1M HCl wash will extract both into the aqueous layer. Protocol C (above) is superior because it relies on the solubility kinetics of the salts in organic media, not just thermodynamic pKa equilibrium.

Q4: How do I confirm the 'E' stereochemistry wasn't scrambled?

A: Check the NOESY (Nuclear Overhauser Effect Spectroscopy) NMR spectrum.

  • E-isomer: Strong correlation between the vinyl proton and the aromatic ring protons, but weak correlation between the vinyl methyl group and the aromatic ring.

  • Z-isomer: Strong correlation between the vinyl methyl group and the aromatic ring (steric clash).

Visualizing the Cyclization Risk

The following diagram illustrates why temperature control is critical during purification.

cyclization_risk Target This compound (Target) Heat Heat (>150°C) Acid Catalysis Target->Heat Thermal Stress Indole 2,3-Dimethylindole (Cyclized Impurity) Heat->Indole - H2

Caption: Thermal degradation pathway. Excessive heat can force cyclization into indole derivatives.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for aniline distillation and silica buffering).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for amine separation).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Context on synthesis and stability of vinyl anilines).

  • BenchChem Technical Support. (2025). Workup Procedures for Reactions Involving Substituted Anilines. (General pKa and solubility data for ortho-substituted anilines).

Sources

Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Cyclization of (E)-2-(But-2-en-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled conversions during the synthesis of highly substituted indoles. The transformation of (E)-2-(But-2-en-2-yl)aniline into 2,3-dimethylindole via the Hegedus indole synthesis[1] is a classic example of a reaction that looks simple on paper but is fraught with stereoelectronic and catalytic pitfalls in the flask.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind experimental failures, establish self-validating protocols, and provide actionable solutions to drive your conversion rates from <20% to >85%.

Mechanistic Overview & Causality

To troubleshoot effectively, we must first understand the molecular choreography of the reaction. The Hegedus indole synthesis relies on a palladium(II)-mediated oxidative cyclization of ortho-alkenylanilines[2].

For our specific substrate, this compound, the alkene is trisubstituted. The catalytic cycle involves:

  • π-Coordination: Pd(II) must bind to the sterically hindered trisubstituted alkene.

  • Anti-Aminopalladation: The amine nitrogen attacks the

    
    -carbon (the =CH-CH₃ carbon), pushing the palladium onto the 
    
    
    
    -carbon (forming C3 of the indole).
  • 
    -Hydride Elimination:  The Pd(II) species at C3 undergoes a syn-elimination with the hydrogen atom now residing on C2, forming the C2=C3 double bond of 2,3-dimethylindole.
    
  • Re-oxidation: The resulting Pd(0) must be rapidly oxidized back to Pd(II) by a stoichiometric oxidant (typically p-benzoquinone) to prevent catalyst aggregation (Pd black)[2].

CatalyticCycle Pd2 Pd(II) Catalyst (Active Species) PiComp π-Alkene Complex (Sterically Hindered) Pd2->PiComp Substrate Coordination AminoPd Alkyl-Pd(II) Intermediate (Anti-Aminopalladation) PiComp->AminoPd Intramolecular N-Attack Product 2,3-Dimethylindole + Pd(0) + HX AminoPd->Product syn-β-Hydride Elimination Product->Pd2 Oxidative Regeneration (BQ or Cu²⁺)

Catalytic cycle of the Hegedus indole synthesis forming 2,3-dimethylindole.

Diagnostic FAQs: Solving Low Conversion Rates

Q1: My reaction stalls at 15% conversion, and a fine black precipitate coats the flask. What is happening?

The Causality: You are observing the formation of "Pd black," which is the irreversible aggregation of Pd(0) into inactive nanoparticles. This occurs when the rate of oxidative regeneration (Pd(0)


 Pd(II)) is slower than the rate of the catalytic cycle.
The Solution:  Increase your oxidant loading (e.g., 1.5 to 2.0 equivalents of p-benzoquinone). Benzoquinone is highly effective here because it acts not only as an oxidant but also as a 

-acidic ligand that coordinates and stabilizes Pd(0) prior to electron transfer, preventing aggregation.
Q2: The starting material remains completely unconsumed, and the solution stays clear yellow. Is the catalyst dead?

The Causality: Unprotected primary anilines (-NH₂) are strong Lewis bases. They can outcompete the sterically hindered trisubstituted alkene for coordination to the Pd(II) center, forming a highly stable, unreactive bis-amine palladium complex. This is known as catalyst poisoning. The Solution: You must attenuate the nucleophilicity of the amine. Apply an N-Tosyl (Ts) or N-Acetyl (Ac) protecting group to the starting material. This reduces the Lewis basicity of the nitrogen, favoring Pd(II)-alkene coordination while keeping the nitrogen nucleophilic enough for the subsequent aminopalladation step.

Q3: I am getting a complex mixture of products, and NMR shows terminal alkene signals. Why isn't the indole forming?

The Causality: The (E)-geometry of your substrate is critical. If the reaction temperature is too high, reversible hydropalladation can cause the alkene to isomerize from (E) to (Z), or migrate to form a terminal alkene. The (Z)-isomer suffers from severe steric clash between the two methyl groups during the required anti-aminopalladation trajectory, effectively locking the cyclization. The Solution: Lower the reaction temperature to 50–65 °C and switch to a coordinating solvent like THF, which helps regulate the reactivity of the Pd center and suppresses unwanted alkene isomerization.

Troubleshooting Start Issue: Conversion Stalls < 20% Check1 Is Pd Black visible in the flask? Start->Check1 Fix1 Action: Increase Benzoquinone or switch to Cu(OAc)2. Check1->Fix1 YES Check2 Is the aniline unprotected (-NH2)? Check1->Check2 NO Fix2 Action: Apply N-Tosyl (Ts) protection to prevent Pd-amine chelation. Check2->Fix2 YES Check3 Is the solvent non-polar (e.g., Toluene)? Check2->Check3 NO Fix3 Action: Switch to polar coordinating solvent (e.g., THF). Check3->Fix3 YES

Troubleshooting logic tree for resolving low conversion rates in cyclization.

Quantitative Optimization Data

To demonstrate the impact of these variables, review the optimization matrix below. Notice how the combination of N-protection and proper solvent selection drastically alters the reaction trajectory.

EntryCatalyst (mol%)Oxidant (eq)SolventN-Protecting GroupYield (%)Observation
1PdCl₂(MeCN)₂ (5%)BQ (1.5)TolueneNone (-NH₂)12%Catalyst poisoning; Pd black
2Pd(OAc)₂ (5%)Cu(OAc)₂ (2.0)THFNone (-NH₂)35%Sluggish cyclization
3PdCl₂(MeCN)₂ (5%)BQ (1.5)THF-Ts 88% Rapid conversion, clean profile
4Pd(OAc)₂ (5%)O₂ (1 atm)DMSO-Ts75%Green alternative, slower rate

Note: Alternative metal-free oxidation-cyclization-elimination sequences have also been developed for 2-alkenylanilines, which can be explored if transition-metal catalysis remains problematic[3].

Self-Validating Experimental Protocol

To ensure your catalytic cycle is active and not poisoned, use this step-by-step methodology which includes built-in validation checks.

Synthesis of 1-Tosyl-2,3-dimethylindole

  • Preparation & Catalyst Activation: In a flame-dried Schlenk flask under N₂, dissolve 1.0 mmol of N-Tosyl-(E)-2-(But-2-en-2-yl)aniline in 10 mL of anhydrous THF.

    • Causality: THF acts as a weakly coordinating ligand, stabilizing the Pd(II) center without outcompeting the alkene for binding.

  • Oxidant Addition: Add 1.5 mmol (1.5 eq) of p-benzoquinone (BQ).

    • Validation Check: The solution will turn yellow. BQ serves a dual purpose: it re-oxidizes Pd(0) and acts as a

      
      -acceptor ligand to prevent Pd aggregation.
      
  • Catalyst Introduction: Add 5 mol% PdCl₂(MeCN)₂.

    • Causality: The labile acetonitrile ligands are easily displaced by the sterically hindered trisubstituted alkene of the substrate.

  • Reaction Execution: Stir the mixture at 65 °C for 4-6 hours.

    • Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material should coincide with the consumption of BQ (visualized by UV and KMnO₄ stain). Self-Validation: If BQ remains unconsumed but the starting material stalls, the catalyst has deactivated into a resting state. If BQ is fully consumed but starting material remains, your re-oxidation cycle has failed; add 0.5 eq more BQ.

  • Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove Pd residues, and wash with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield the pure indole derivative.

References

  • Hegedus Indole Synthesis: Intramolecular Nucleopalladation of ortho-Allyl Aryl Nucleophiles. Thieme.
  • Hegedus indole synthesis. Wikipedia.
  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC.

Sources

Optimizing catalyst loading for reactions involving (E)-2-(But-2-en-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Optimizing Catalyst Loading for Reactions of (E)-2-(But-2-en-2-yl)aniline

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with this compound and its derivatives. The unique structure of this substrate, featuring a nucleophilic aniline and a reactive alkenyl group in close proximity, makes it a versatile building block for synthesizing heterocycles like indoles and quinolines.[1][2] However, its reactivity also presents specific challenges in catalysis, where optimizing the catalyst loading is paramount to achieving high yield, selectivity, and efficiency.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure the success and reproducibility of your reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding catalyst selection and loading for reactions involving this compound.

Q1: What are the typical catalytic systems and starting catalyst loadings for reactions with 2-alkenylanilines?

A1: The choice of catalyst is highly dependent on the desired transformation. Palladium-based systems are the most common, particularly for cross-coupling and cyclization reactions. However, Rhodium, Ruthenium, and even metal-free approaches are also employed.[1][3][4]

  • Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig, Tsuji-Trost, Heck): These are powerful methods for C-N and C-C bond formation.[5][6] A typical starting point is 1-5 mol% of a palladium precursor. For challenging substrates like 2-alkenylanilines, which can be sterically hindered, loadings might need to be increased to 5-10 mol% to achieve a reasonable rate.[7]

  • Rhodium/Ruthenium-Catalyzed Reactions (e.g., Annulation, Cycloisomerization): These are often used for C-H activation and annulation reactions to build complex heterocyclic scaffolds.[3][4][8] Catalyst loadings are typically in the range of 1-5 mol% of the active metal complex.

  • Metal-Free Cyclizations: Methods using reagents like N-Iodosuccinimide (NIS) or m-CPBA followed by acid catalysis can be advantageous for avoiding metal contamination in the final product.[1][9]

Table 1: Representative Catalyst Systems for 2-Alkenylaniline Transformations

Reaction TypeCatalyst Precursor (mol%)Ligand (mol%)BaseSolventTypical Temp. (°C)Reference(s)
Buchwald-Hartwig Amination Pd₂(dba)₃ (1-2%)XPhos, SPhos (2-4%)NaOtBu, K₃PO₄Toluene, Dioxane80-110[10][11]
Tsuji-Trost N-Allylation Pd₂(dba)₃ (1%)dppf (2%)Cs₂CO₃Dioxane80[6]
Rh(III)-Catalyzed [5+1] Annulation [Cp*RhCl₂]₂ (2.5%)N/A (ligandless)NaOAcDCERoom Temp.[3][12]
Hydrogenation Pd/C (5-10 wt%)N/AN/AEthanol, MethanolRoom Temp. - 80[12][13]

Q2: How does catalyst loading directly impact reaction yield and rate?

A2: Catalyst loading is directly proportional to the concentration of the active catalytic species.

  • Reaction Rate: Generally, increasing the catalyst loading increases the reaction rate, assuming the catalyst is stable under the reaction conditions. This can be critical for less reactive substrates or when shorter reaction times are desired.

  • Reaction Yield: An insufficient catalyst loading is a common cause of low or no product yield, resulting in incomplete conversion of starting material.[9] Conversely, an excessively high loading does not always improve the yield and can lead to an increase in side products due to higher concentrations of reactive intermediates or accelerated catalyst decomposition.[10] The goal is to find the "sweet spot"—the minimum loading required for complete conversion in a reasonable timeframe.

Q3: What is the importance of the ligand-to-metal ratio, and how should it be optimized?

A3: The ligand is not merely a spectator; it is crucial for stabilizing the metal center, modulating its reactivity, and controlling selectivity.[14]

  • Function: For palladium catalysis, phosphine or N-heterocyclic carbene (NHC) ligands stabilize the active Pd(0) species, facilitate key steps like oxidative addition and reductive elimination, and prevent the formation of inactive palladium black.[7][14]

  • Optimization: A standard starting point is a 1:1 to 1:2 metal-to-ligand ratio for monodentate ligands and a 1:1 to 1:1.2 ratio for bidentate ligands. For challenging substrates, a higher ligand ratio can sometimes improve catalyst stability and prevent deactivation. However, excess ligand can also inhibit the reaction by occupying coordination sites on the metal, so this ratio should be screened during optimization.

Q4: When is it advantageous to use a pre-catalyst versus generating the catalyst in situ?

A4: A pre-catalyst is a stable, well-defined complex that is readily activated under the reaction conditions.

  • In situ Generation: Mixing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a ligand just before the reaction is common, cost-effective, and allows for rapid screening of different ligands.[6][10]

  • Pre-catalyst Use: For reactions that are sensitive to air and moisture, or for ensuring high reproducibility (especially on a larger scale), pre-catalysts (e.g., XPhos Pd G3) are superior.[10] They offer higher stability, easier handling, and ensure a consistent generation of the active catalytic species, which can be critical for achieving reliable results with difficult substrates.[15]

Troubleshooting Guide

This section addresses specific experimental failures in a structured, problem-solution format.

Problem 1: Low or No Product Yield After Expected Reaction Time

Your reaction shows significant unreacted starting material. This is a common issue that requires systematic investigation.

  • Potential Cause 1: Inactive or Decomposed Catalyst

    • Why it happens: The active form of many catalysts, particularly Pd(0), is sensitive to oxygen and moisture.[10] Reagents may have degraded over time, or anaerobic conditions may have been compromised.

    • Troubleshooting Steps:

      • Use Fresh Reagents: Ensure the palladium precursor, ligand, and any anhydrous solvents are fresh and of high purity.[7]

      • Ensure Strict Anaerobic Conditions: Handle all air-sensitive reagents in a glovebox. For the reaction itself, use a Schlenk line and thoroughly degas the solvent using at least three freeze-pump-thaw cycles.[7]

      • Switch to a Pre-catalyst: Use a commercially available, air-stable pre-catalyst to eliminate variability in the in situ activation step.[10][15]

  • Potential Cause 2: Insufficient Catalyst Loading

    • Why it happens: The initial catalyst loading may be too low for the specific substrate and conditions, leading to a slow or stalled reaction. This is especially true for sterically hindered substrates where key catalytic steps like oxidative addition are slow.[7]

    • Troubleshooting Steps:

      • Systematically Increase Loading: Run a series of small-scale reactions, incrementally increasing the catalyst loading (e.g., from 1 mol% to 2.5 mol%, 5 mol%, and 10 mol%).

      • Monitor Progress: Analyze each reaction by TLC or LC-MS at set time points to determine the effect of loading on the rate of conversion.

  • Potential Cause 3: Inappropriate Ligand Choice

    • Why it happens: The steric and electronic properties of the ligand are critical. For a substrate like this compound, which has substitution near the reactive aniline center, bulky, electron-rich ligands are often required to promote the difficult oxidative addition and reductive elimination steps of the catalytic cycle.[7][14] Standard ligands like PPh₃ may be ineffective.

    • Troubleshooting Steps:

      • Switch to Specialized Ligands: Employ Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are designed for challenging cross-coupling reactions.[7]

      • Perform a Ligand Screen: If resources permit, screen a small library of ligands to identify the optimal choice for your specific transformation.

Problem 2: Reaction Stalls Prematurely or Catalyst Deactivates

The reaction begins as expected but stops before completion, often accompanied by the formation of a black precipitate (palladium black).

  • Potential Cause 1: Catalyst Agglomeration (Palladium Black)

    • Why it happens: The active, monoligated Pd(0) species is highly reactive and can aggregate into inactive palladium metal (palladium black) if not properly stabilized by the ligand.[7][14] This is often accelerated by high temperatures or the presence of impurities.[10]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: High temperatures can accelerate both the desired reaction and catalyst decomposition. Try running the reaction at a lower temperature for a longer period.[7]

      • Increase Ligand-to-Metal Ratio: A slight excess of a stabilizing ligand can sometimes prevent agglomeration.

      • Ensure Reagent Purity: Impurities can poison the catalyst. Ensure all substrates and reagents are pure.

  • Potential Cause 2: Substrate or Product Inhibition

    • Why it happens: The nitrogen atom of the aniline starting material or the product can coordinate to the palladium center, displacing the phosphine ligand and forming a dormant or inactive complex.[16][17] This effectively removes the catalyst from the productive cycle.

    • Troubleshooting Steps:

      • Use Ligands with High Affinity: Bulky biarylphosphine ligands often bind more strongly to the metal center, reducing displacement by amine substrates.[17]

      • Modify Reaction Concentrations: Running reactions at higher concentrations can sometimes increase the rate of oxidative addition relative to catalyst deactivation by substrate coordination.[18]

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for addressing low-yield reactions.

G start Low or No Yield check_conditions Verify Conditions: - Temperature Correct? - Time Sufficient? - Reagents Fresh? start->check_conditions check_anaerobic Improve Anaerobic Technique: - Use Glovebox - Degas Solvent (F-P-T) - Use Pre-catalyst check_conditions->check_anaerobic If conditions OK increase_loading Increase Catalyst Loading (e.g., 1% -> 5%) check_anaerobic->increase_loading If still low yield change_ligand Change Ligand System (e.g., PPh3 -> XPhos) increase_loading->change_ligand If still low yield re_evaluate Re-evaluate Reaction (TLC / LC-MS) change_ligand->re_evaluate re_evaluate->increase_loading Optimize further success Success! re_evaluate->success If yield improves

Caption: A decision tree for troubleshooting low-yield catalytic reactions.

Experimental Protocols

Protocol 1: High-Throughput Catalyst System Screening

This protocol describes a method for rapidly screening different catalyst precursors, ligands, and bases to identify a promising system for your reaction.

Materials:

  • This compound

  • Coupling partner (e.g., aryl halide)

  • Array of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3)

  • Array of ligands (e.g., PPh₃, XPhos, SPhos, dppf)

  • Array of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert-atmosphere glovebox

  • 24-well reaction block with stir bars

  • TLC plates and LC-MS vials

Procedure:

  • Preparation (in a glovebox):

    • Arrange a 24-well plate. To each designated well, add the palladium precursor (e.g., 0.002 mmol, 2 mol%) and ligand (e.g., 0.004 mmol, 4 mol%).

    • Add the solid base to each well (e.g., 0.2 mmol).

    • Prepare a stock solution of this compound (0.1 mmol) and the coupling partner (0.12 mmol) in the reaction solvent (e.g., 10 mL).

  • Reaction Setup:

    • Dispense 1 mL of the stock solution into each well of the reaction block.

    • Seal the reaction block securely with a cap mat.

  • Reaction Execution:

    • Remove the sealed block from the glovebox and place it on a pre-heated stirring hotplate (e.g., 100 °C).

    • Stir the reactions for a set time (e.g., 12 hours).

  • Analysis:

    • After cooling, unseal the block. Take a small aliquot from each well, dilute it, and spot it on a TLC plate alongside starting materials to qualitatively assess conversion.

    • For quantitative analysis, dilute an aliquot from each well and analyze by LC-MS to determine the percent conversion and identify any major side products.

  • Selection: Identify the combination of catalyst, ligand, and base that provides the highest conversion to the desired product.

Catalyst Screening Workflow

Caption: Workflow for high-throughput screening of catalytic conditions.

Protocol 2: Optimizing Catalyst Loading

Once a lead catalyst system is identified from the screen, this protocol helps determine the lowest effective catalyst loading.

Procedure:

  • Setup: Prepare 5 identical reactions based on the optimal conditions found in Protocol 1. Vary only the catalyst and ligand loading in each reaction (maintaining the same ligand-to-metal ratio).

    • Reaction 1: 5.0 mol%

    • Reaction 2: 2.5 mol%

    • Reaction 3: 1.0 mol%

    • Reaction 4: 0.5 mol%

    • Reaction 5: 0.1 mol%

  • Monitoring: Take aliquots from each reaction at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) and analyze by LC-MS.

  • Data Analysis: Plot % conversion versus time for each catalyst loading.

  • Optimization: Determine the lowest catalyst loading that achieves >95% conversion within an acceptable timeframe (e.g., < 24 hours). This loading represents the optimal balance of efficiency and cost for this transformation.

References

  • K. Parthasarathy, M. Jeganmohan, C.-H. Cheng. "Rh(iii)-Catalyzed [5 + 1] annulation of 2-alkenylanilides and 2-alkenylphenols with allenyl acetates." Chemical Communications, 2016.

  • K. Parthasarathy, M. Jeganmohan, C.-H. Cheng. "Rh(iii)-Catalyzed [5 + 1] annulation of 2-alkenylanilides and 2-alkenylphenols with allenyl acetates - PMC." National Center for Biotechnology Information, 2016.

  • W. Ai, et al. "RuII-Catalyzed/NH2-Assisted Selective Alkenyl C–H [5 + 1] Annulation of Alkenylanilines with Sulfoxonium Ylides to Quinolines." Organic Letters, 2019.

  • J. D. Moseley, R. F. W. Jackson. "Synthesis of 2-Alkenyl-Tethered Anilines - PMC." National Center for Biotechnology Information, 2006.

  • J. Helaja, J. A. Lopez-Sanchez, et al. "Cycloisomerization of 2-Alkynylanilines to Indoles Catalyzed by Carbon-Supported Gold Nanoparticles and Subsequent Homocoupling to 3,3 '-Biindoles." ResearchGate, 2013.

  • J. Pazdera, et al. "Impact of the Local Environment of Amines on the Activity for CO2 Hydrogenation over Bifunctional Basic – Metallic Catalysts." mediaTUM, 2019.

  • Various Authors. "Amines as the ligands for palladium-catalyzed coupling reactions." ResearchGate, N.A.

  • M. Wiesner, H. Wennemers, et al. "Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies." Synfacts, 2010.

  • BenchChem Technical Support. "Technical Support Center: Intramolecular Cyclization of 2-Alkenylanilines." Benchchem, 2025.

  • A. L. Casado, et al. "Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines." PubMed, 2004.

  • Various Authors. "Cyclization of 2-alknylanilines in the presence of isocyanates." ResearchGate, N.A.

  • BenchChem Technical Support. "Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline." Benchchem, 2025.

  • B. Strieth-Kalthoff, et al. "Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation." MPG.PuRe, 2020.

  • BenchChem Technical Support. "Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(But-2-en-1-yl)aniline." Benchchem, 2025.

  • D. A. Everson, D. A. Watson. "Palladium-Catalyzed C–H Arylation of α,β-Unsaturated Imines: Catalyst-Controlled Synthesis of Enamine and Allylic Amine Derivatives - PMC." National Center for Biotechnology Information, 2016.

  • BenchChem Technical Support. "Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene." Benchchem, 2025.

  • Various Authors. "Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions." University of Windsor, N.A.

  • BenchChem Technical Support. "Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines." Benchchem, 2025.

  • T. Itoh, et al. "Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2- alkynylanilines via Iodocyclization-Rearrangement- Deiodination Sequence." The Royal Society of Chemistry, 2023.

  • Y. Urawa, K. Fukase, et al. "Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC." National Center for Biotechnology Information, 2017.

  • Various Authors. "Catalyst system screening for the N-alkylation of aniline." ResearchGate, N.A.

  • P. G. C. E. van Alem, et al. "Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC." National Center for Biotechnology Information, 2024.

  • S. Liu, et al. "Origin of the Increase in the Selectivity of Ru Catalysts with the Addition of Amines in the Presence of ZnSO 4 for the Selective Hydrogenation of Benzene to Cyclohexene." MDPI, 2024.

  • BenchChem Technical Support. "Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines." Benchchem, 2025.

  • A. Sud, et al. "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines." Periodica Polytechnica Chemical Engineering, 2018.

  • Various Authors. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." DSpace@MIT, N.A.

  • Various Authors. "Figure 2. Screening for the most active catalyst." ResearchGate, N.A.

  • J. M. Stubbs, J. M. Blacquiere, et al. "Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization." PubMed, 2019.

  • Various Authors. "Palladium-catalyzed Cross-coupling Reactions." Sigma-Aldrich, N.A.

  • C. J. B. Fetterly, J. A. L. Miles. "An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence." MDPI, 2023.

  • Various Authors. "Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature." TCI Chemicals, N.A.

  • Various Authors. "Catalyst Screening & TLC-MS for Reaction Analysis." Sigma-Aldrich, N.A.

  • Various Authors. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." Nobel Prize, 2010.

  • BenchChem Technical Support. "Technical Support Center: Synthesis of 2-(But-2-en-1-yl)aniline." Benchchem, 2025.

  • S. E. L. Rull, T. J. A. Connell, M. C. White. "Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles - PMC." National Center for Biotechnology Information, 2013.

  • Various Authors. "Metathesis Catalysts." Umicore Precious Metals Chemistry, N.A.

  • S. D. G. R. D. A. B. C. A. R. R. P. D. S. R. D. A. B. C. A. R. R. P. D. Surry, S. L. Buchwald. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • BenchChem Technical Support. "Stability and Reactivity of 2-(But-2-en-1-yl)aniline: A Technical Guide." Benchchem, 2025.

Sources

Solving solubility issues of (E)-2-(But-2-en-2-yl)aniline in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Stability Guide for (E)-2-(But-2-en-2-yl)aniline

Executive Technical Summary

This compound is a lipophilic weak base belonging to the class of ortho-substituted anilines. Its poor aqueous solubility is governed by two primary factors: the hydrophobic aromatic/alkenyl scaffold and the weak basicity of the amino group (approximate pKa ~4.0–4.6).

In neutral physiological buffers (pH 7.4), the molecule exists almost exclusively in its uncharged (neutral) form, leading to precipitation.[1] Furthermore, the ortho-alkenyl group introduces a risk of intramolecular cyclization (indole formation) or oxidation under harsh acidic or oxidative conditions. This guide provides validated protocols to solubilize this compound while maintaining its chemical integrity.

Troubleshooting Guide & FAQs

Q1: Why does the compound precipitate immediately upon dilution into PBS (pH 7.4), even from a DMSO stock?

Diagnosis: This is a classic "Crash-Out" phenomenon driven by the compound's pKa. Technical Explanation: Anilines are weak bases. At pH 7.4, the environmental pH is significantly higher than the compound's pKa (~4.5). According to the Henderson-Hasselbalch equation, the ratio of ionized (soluble) to neutral (insoluble) species is negligible. Solution:

  • Cosolvent Spike: Ensure the final DMSO concentration is 0.5%–1.0% (v/v) if the assay tolerates it.

  • Carrier Assistance: Do not dilute "neat" DMSO stock into buffer. Instead, dilute the DMSO stock into an intermediate phase containing a surfactant (e.g., 0.1% Tween 80) or a complexing agent (e.g., 20% HP-β-Cyclodextrin) before adding the bulk buffer.[1]

Q2: My solution turns yellow/brown after 4 hours. Is it still usable?

Diagnosis: Oxidative degradation (Quinone formation). Technical Explanation: Electron-rich anilines are highly susceptible to auto-oxidation, forming colored impurities (azobenzenes or quinone-imines). The ortho-alkenyl group can also facilitate light-induced isomerization or cyclization. Solution:

  • Immediate Action: Discard the solution if the color change is significant (>10% absorbance change).

  • Prevention: Always degas buffers with Nitrogen/Argon for 15 minutes prior to use. Add an antioxidant like Ascorbic Acid (100 µM) or Sodium Metabisulfite if compatible with your assay. Store stocks in amber glass vials.

Q3: Can I use HCl to form a salt and improve solubility?

Diagnosis: High risk of chemical transformation. Technical Explanation: While acidifying to pH 2–3 will protonate the amine (


) and drastically improve solubility, ortho-alkenyl anilines are precursors for indole synthesis. Strong acid combined with even mild heat or prolonged storage can trigger intramolecular hydroamination (cyclization), converting your reagent into a dihydroindole derivative.[1]
Solution:  Use a weak organic acid (e.g., Citric Acid or Methanesulfonic Acid) strictly at low temperatures (4°C) and use the solution immediately. Avoid strong mineral acids like H₂SO₄.

Decision Framework: Selecting a Solubilization Strategy

Use the following logic flow to determine the safest protocol for your specific application.

SolubilityStrategy Start Start: this compound AssayType What is the downstream application? Start->AssayType CellBased Cell Culture / In Vivo AssayType->CellBased Enzymatic Enzymatic / In Vitro (Cell-free) AssayType->Enzymatic ToxicityCheck Is DMSO > 0.1% toxic? CellBased->ToxicityCheck PHCheck Can assay tolerate pH < 5.0? Enzymatic->PHCheck ProtocolA Protocol A: Standard DMSO/Ethanol Spike ToxicityCheck->ProtocolA No ProtocolB Protocol B: Cyclodextrin Complexation (Recommended) ToxicityCheck->ProtocolB Yes (High Sensitivity) PHCheck->ProtocolA No ProtocolC Protocol C: Acidified Buffer (Salt Form) PHCheck->ProtocolC Yes

Caption: Decision tree for selecting the optimal solubilization method based on assay tolerance to solvents and pH.

Validated Experimental Protocols

Protocol A: The "Solvent-Surfactant" Sandwich (General Use)

Best for: High-throughput screening, enzymatic assays.[1]

Materials:

  • Anhydrous DMSO (Grade: Cell Culture Tested)

  • Tween 80 (Polysorbate 80)

  • PBS (pH 7.4)

Step-by-Step:

  • Stock Preparation: Dissolve 10 mg of this compound in 1 mL anhydrous DMSO to create a 10 mg/mL (approx. 68 mM) Master Stock.

    • Critical: Flush vial with Nitrogen gas and store at -20°C.

  • Intermediate Dilution (The Sandwich):

    • Prepare a "Carrier Solution": PBS containing 0.05% Tween 80 .

    • Add the DMSO stock dropwise to the Carrier Solution while vortexing rapidly.

    • Target: Final DMSO concentration should not exceed 1%.

  • Verification: Inspect for turbidity. If cloudy, sonicate for 30 seconds in a water bath at 25°C.

Protocol B: Cyclodextrin Complexation (High Stability/In Vivo)

Best for: Animal studies, sensitive cell lines, long-term stability. Mechanism:[1] The hydrophobic butenyl-aniline core enters the lipophilic cavity of the cyclodextrin, shielding it from water while the cyclodextrin exterior interacts with the buffer.

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[2]

  • Sterile Water or Saline[1]

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water. Filter sterilize (0.22 µm).

  • Complexation:

    • Add 5 mg of compound powder directly to 1 mL of the 20% HP-β-CD vehicle.

    • Do not add DMSO.

  • Energy Input: Place on a rotary shaker (orbit) at 200 RPM for 4–6 hours at Room Temperature.

    • Note: The solution may remain slightly cloudy.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove non-complexed solid. Use the supernatant.

  • Quantification: Measure absorbance at

    
     (typically ~235–245 nm for anilines) to determine the final soluble concentration, as it may be lower than the input.
    

Stability & Degradation Risks[3][4]

The following diagram illustrates why avoiding strong acids and heat is critical for this specific molecule.

DegradationPathways Compound This compound Oxidation Oxidation (Air/Light) Compound->Oxidation pH > 7 + O2 Cyclization Acid-Catalyzed Cyclization Compound->Cyclization pH < 3 + Heat Quinone Quinone Imines (Dark/Colored) Oxidation->Quinone Indole Dihydroindole/Indole Derivatives (Biological Artifacts) Cyclization->Indole

Caption: Primary degradation pathways. Acidic conditions can trigger cyclization to indoles, altering biological activity.[1]

Physicochemical Data Summary

ParameterValue / PropertyImplication
Molecular Formula

Low Molecular Weight
Predicted LogP ~2.8 – 3.2Moderately Lipophilic (Requires organic solvent)
pKa (Conjugate Acid) ~4.6Neutral at pH 7.4 (Insoluble form)
H-Bond Donors 1 (

)
Limited water interaction

(UV)
~235 nm, ~285 nmUse for concentration verification

References

  • BenchChem Technical Division. (2025). Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide. Retrieved from

  • Kalepu, S., & Nekkanti, V. (2015).[1][3] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453.[1] Link[3]

  • Leito, I., et al. (2019).[1] Experimental basicity data in non-aqueous media.[4] University of Tartu, Chair of Analytical Chemistry. Link

  • Global Research Online. (2010). Solubility Enhancement Techniques: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Link

  • PubChem. (2025). Compound Summary: 2-(But-2-en-1-yl)aniline.[5][6][7][8][9][10] National Library of Medicine. Link

Sources

Minimizing oxidative degradation of (E)-2-(But-2-en-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (E)-2-(But-2-en-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. As a molecule possessing both an aniline moiety and an enamine-like structure, it is particularly susceptible to oxidative degradation, which can compromise experimental outcomes. This resource provides field-proven insights and protocols to ensure the integrity of your material.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems you may encounter during the handling, storage, and use of this compound.

Problem: My compound or solution is developing a yellow, brown, or dark-red color over time.

Probable Causes:

  • Oxidation of the Aniline Moiety: The primary aromatic amine is highly susceptible to oxidation by atmospheric oxygen.[1] This process is often autocatalytic and leads to the formation of highly colored polymeric materials, as well as nitroso and nitro compounds.[1][2]

  • Light Exposure: Photodegradation can accelerate oxidative processes. Aromatic amines are known to be sensitive to light, which can provide the energy to initiate radical chain reactions in the presence of oxygen.[1]

  • Presence of Metal Impurities: Trace metal ions can catalyze the oxidation of anilines.

  • Elevated Temperature: Heat increases the rate of all chemical reactions, including degradation pathways.[3]

Recommended Solutions:

  • Implement Inert Atmosphere Techniques: The most critical step is the rigorous exclusion of oxygen. All handling, storage, and transfers should be performed under an inert atmosphere of argon or high-purity nitrogen.[4][5][6]

    • For Solids: Store the compound in a sealed vial or ampoule inside a glovebox or a desiccator that has been purged with inert gas.[5][6]

    • For Solutions: Solvents must be thoroughly deoxygenated before use. This can be achieved by methods such as freeze-pump-thaw cycles or by bubbling a stream of inert gas (sparging) through the solvent for 30-60 minutes.[7] Store solutions in sealed Schlenk flasks or septum-capped vials under a positive pressure of inert gas.[7][8]

  • Protect from Light: Always store the compound and its solutions in amber glass vials or wrap standard glassware in aluminum foil to prevent light exposure.[6]

  • Control Temperature: Store the material at reduced temperatures (e.g., 2-8 °C or -20 °C) to minimize the rate of thermal degradation. Ensure the container is well-sealed to prevent condensation from accumulating upon removal from cold storage.

  • Use High-Purity Solvents: Use freshly distilled or commercially available anhydrous, deoxygenated solvents to avoid contaminants that could initiate oxidation.

Problem: I'm observing unexpected byproducts in my reaction, and my yields are lower than expected.

Probable Causes:

  • Degradation During Reaction: The reaction conditions (e.g., elevated temperature, presence of oxidants, extended reaction times) may be causing the this compound to degrade.

  • Oxidation of the Enamine-like Double Bond: The butenyl side chain, being part of an electron-rich enamine system, is susceptible to oxidation.[9][10] This can lead to the formation of epoxides, diols, or cleavage products, consuming the starting material and introducing impurities.[1][11]

  • Reaction with Atmospheric CO₂: While less aggressive than oxygen, carbon dioxide can react with the basic amine group, especially in the presence of moisture.

Recommended Solutions:

  • Maintain an Inert Reaction Environment: Run the entire reaction under a positive pressure of argon or nitrogen using Schlenk line techniques or within a glovebox.[4][6] This prevents atmospheric oxygen from interfering.

  • Add an Antioxidant (Radical Scavenger): For reactions where it does not interfere with the desired chemistry, adding a small amount (0.1-1 mol%) of a radical scavenger can inhibit oxidative chain reactions.

    • Hindered Phenols (e.g., BHT): These are excellent chain-breaking antioxidants.[12]

    • Aromatic Amines (e.g., Diphenylamine): These can also be effective but may compete in certain reactions.[13][14]

  • Optimize Reaction Temperature and Time: Use the lowest effective temperature for your reaction and monitor its progress (e.g., by TLC or LCMS) to avoid unnecessarily long reaction times, which increase the window for degradation.

Data Summary Table 1: Troubleshooting Common Degradation Issues
Observed ProblemPotential CauseRecommended Action
Color Change (Yellow/Brown/Red) Air (O₂) exposure, Light exposure, HeatStore and handle under inert gas (Ar/N₂), use amber vials, store at low temperature (-20°C).[1][5][6]
Formation of Insoluble Particles Polymerization of oxidized anilineRigorously exclude oxygen during all steps. Filter solution under inert atmosphere if necessary.
Low Yields & Impurity Spots on TLC/LCMS Oxidation of aniline or enamine moiety during reactionDegas all solvents, run the reaction under a positive pressure of Ar/N₂, consider adding an antioxidant like BHT.[7][12]
Poor Reproducibility Between Batches Inconsistent exclusion of air/moistureStandardize handling procedures using a glovebox or Schlenk line for all experiments.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical moieties responsible for the oxidative instability of this compound?

The molecule's instability stems from two key structural features:

  • The Aniline Moiety: The primary aromatic amine (-NH₂) group is electron-donating, which activates the aromatic ring and makes the nitrogen lone pair highly susceptible to one-electron oxidation.[15][16] This initiates pathways leading to colored oligomers and polymers.[1][2]

  • The Enamine-like System: The C=C double bond is in conjugation with the nitrogen lone pair, creating an electron-rich "enamine" system. Enamines are potent nucleophiles and are readily attacked by electrophiles, including oxidizing agents.[10][17] This can lead to oxidation at the double bond.[11]

Visualization 1: Potential Oxidative Degradation Pathways

The following diagram illustrates the main triggers and resulting classes of degradation products.

G cluster_triggers main This compound aniline_ox Aniline Oxidation Products main->aniline_ox via Radical Cation enamine_ox Enamine Oxidation Products main->enamine_ox Electrophilic Attack triggers Triggers o2 Oxygen (Air) light Light (UV/Vis) heat Heat polymers Colored Polymers / Oligomers aniline_ox->polymers nitroso Nitroso / Nitro / Azoxy Compounds aniline_ox->nitroso epoxides Epoxides / Diols enamine_ox->epoxides cleavage Cleavage Products (e.g., Aldehydes/Ketones) enamine_ox->cleavage

Caption: Key triggers and pathways of oxidative degradation.

Q2: Which type of antioxidant should I use, and how does it work?

The choice of antioxidant depends on your experimental conditions. For general-purpose stabilization during storage or in solution, a primary antioxidant or radical scavenger is recommended.

Mechanism: These compounds, typically hindered phenols like Butylated Hydroxytoluene (BHT) or aromatic amines, act as chain-breaking donors (CB-D). They donate a labile hydrogen atom to highly reactive peroxy radicals (ROO•) that propagate the oxidation chain reaction. This neutralizes the reactive radical and forms a much more stable antioxidant radical that does not continue the chain reaction.[13]

Data Summary Table 2: Comparison of Common Antioxidants
Antioxidant ClassExampleMechanismProsCons for this Application
Hindered Phenols BHT, BHAHydrogen Atom DonorHighly effective, generally non-interfering, low cost.Can be volatile.
Aromatic Amines Diphenylamine, PhenothiazinesHydrogen Atom DonorVery potent antioxidants.[14][18]Can be colored, may compete with the aniline in N-centered reactions.[12]
Phosphites Triphenyl phosphiteHydroperoxide DecomposerSynergistic with primary antioxidants, colorless.Primarily acts on hydroperoxides, not free radicals directly.

Recommendation: For most applications, BHT is an excellent first choice due to its high efficacy and low potential for chemical interference.

Q3: Can you provide a step-by-step protocol for preparing a deoxygenated solution of my compound?

Absolutely. The following protocol utilizes standard Schlenk line techniques to ensure a stable, oxygen-free solution.

Protocol: Preparation of Deoxygenated Solution

Materials:

  • This compound

  • High-purity, anhydrous solvent (e.g., THF, Toluene)

  • Schlenk flask with a magnetic stir bar

  • Septa and needles

  • Schlenk line with dual vacuum/inert gas manifold

  • Syringes

Procedure:

  • Prepare Glassware: Ensure the Schlenk flask is clean and oven-dried or flame-dried under vacuum to remove all traces of moisture. Allow to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).

  • Add Compound: Quickly weigh and add the solid this compound to the flask against a positive flow of inert gas. Seal the flask.

  • Degas the Headspace: Evacuate the flask gently on the Schlenk line and backfill with inert gas. Repeat this vacuum/backfill cycle 3-5 times to remove all atmospheric gases from the flask.[5]

  • Degas the Solvent:

    • Method A (Sparging): In a separate Schlenk flask, bubble argon or nitrogen through the solvent via a long needle for at least 30 minutes to displace dissolved oxygen.[7]

    • Method B (Freeze-Pump-Thaw): For the most rigorous deoxygenation, place the solvent flask in a liquid nitrogen bath until fully frozen. Apply a high vacuum for 10-15 minutes. Close the flask to the vacuum, remove it from the liquid nitrogen, and allow it to thaw completely. The bubbles that form are dissolved gases being released. Backfill with inert gas. Repeat this cycle at least 3 times.[7]

  • Transfer Solvent: Using a cannula or a gas-tight syringe that has been flushed with inert gas, transfer the desired volume of deoxygenated solvent into the flask containing your compound.

  • Dissolve and Store: Gently stir the mixture until the compound is fully dissolved. The resulting solution is now under a protective inert atmosphere. Store in a dark, cold place with the stopcock securely closed and paraffin-wrapped.

Visualization 2: Experimental Workflow for Minimizing Degradation

This diagram outlines the critical control points for maintaining compound integrity throughout a typical experimental workflow.

G cluster_storage Storage Protocol cluster_solution Solution Preparation cluster_reaction Reaction Setup start Receive / Synthesize Compound s1 Place in Amber Vial start->s1 p1 Use Dry Schlenk Flask start->p1 s2 Purge with Ar / N₂ s1->s2 s3 Seal Tightly s2->s3 s4 Store at -20°C s3->s4 p2 Degas Solvent (e.g., Freeze-Pump-Thaw) p1->p2 p3 Transfer via Cannula / Syringe p2->p3 p4 Optional: Add BHT (0.1 mol%) p3->p4 r1 Assemble Dry Glassware p3->r1 r2 Maintain Positive Ar / N₂ Pressure r1->r2 r3 Use Lowest Effective Temperature r2->r3 r4 Monitor Progress to Minimize Time r3->r4

Sources

Technical Support Center: Stability and Handling of (E)-2-(But-2-en-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (E)-2-(But-2-en-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this versatile chemical intermediate. The unique juxtaposition of a nucleophilic amino group and a reactive butenyl side chain in this compound offers significant synthetic advantages, particularly in the construction of heterocyclic scaffolds. However, this reactivity also necessitates careful control of experimental variables, especially temperature, to ensure the stability and integrity of the compound.

This document provides a comprehensive overview of the stability considerations, potential degradation pathways, and best practices for the use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has changed color to a brownish-red. Is it still usable?

A color change to brown or dark red is a primary indicator of degradation, most commonly due to oxidation.[1] Anilines are well-known to be susceptible to air oxidation, which can lead to the formation of highly colored quinone-imine species and other polymeric impurities.[1] The presence of these impurities can significantly impact subsequent reactions, potentially leading to lower yields, unexpected side products, and difficulties in purification.

Recommendation: Before use, it is crucial to assess the purity of the discolored material. Quick checks can be performed using Thin Layer Chromatography (TLC). For a more quantitative assessment, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1] If significant degradation is confirmed, purification by column chromatography or distillation is advised. For critical applications, it is always best to use freshly purified or newly purchased material.[1]

Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?

To maximize the shelf-life of this compound and other ortho-alkenyl anilines, it is imperative to protect them from oxygen, light, and heat.

Optimal Storage Protocol:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1]

  • Container: Use a tightly sealed amber glass vial to protect from both oxygen and light.[1]

  • Temperature: Low temperatures, ranging from 4°C down to -20°C, are recommended to significantly slow down potential degradation processes.[1][2]

  • Moisture: Prevent exposure to moisture, which can lead to hydrolysis or facilitate other side reactions.[1]

Q3: I am observing the formation of a precipitate or a viscous oil in my sample of this compound. What is causing this?

The formation of a precipitate or an increase in viscosity often points towards polymerization of the butenyl group.[1] This process can be initiated by exposure to heat, light, or the presence of radical initiators, including atmospheric oxygen.[1]

Preventative Measures:

  • Adhere strictly to the recommended storage conditions (inert atmosphere, dark, and cold).[1]

  • If the compound was synthesized in-house, ensure the complete removal of any residual radical initiators or metal catalysts during the purification process.[1]

  • Before use, if a precipitate is observed, it may be possible to filter the solution, but it is crucial to re-analyze the purity of the soluble portion.

Q4: Can high temperatures in my reaction lead to side products other than oxidation or polymerization?

Yes, the ortho-positioning of the amino and butenyl groups in this compound makes it susceptible to intramolecular cyclization at elevated temperatures.[3] This can lead to the formation of nitrogen-containing heterocycles such as indolines or tetrahydroquinolines.[3] While this reactivity is often exploited for synthetic purposes, it can be an undesirable side reaction if not controlled. The 3-aza-Cope rearrangement, a related thermal process, is also a known transformation for N-allylic anilines, which can be structurally related to your compound of interest.[4]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the handling and use of this compound, with a focus on temperature-related variables.

Observed Problem Probable Cause(s) Recommended Solution(s)
Darkening of the compound (yellow to reddish-brown) Oxidation of the aniline moiety by atmospheric oxygen, accelerated by heat and light.Store under an inert atmosphere (Ar or N₂), in an amber vial, and at a reduced temperature (4°C to -20°C).[1] Purify by column chromatography if necessary before use.
Formation of insoluble material or increased viscosity Polymerization of the butenyl side chain, initiated by heat, light, or radical impurities.Strictly adhere to recommended storage conditions.[1] If synthesizing, ensure all radical initiators and metal catalysts are removed. Filter before use and re-check purity.
Low yield or failure of a reaction Degradation of the starting material. Presence of inhibitory impurities from degradation.Confirm the purity of the this compound using HPLC, GC-MS, or NMR before starting the reaction.[1] Use freshly purified material for best results.
Appearance of unexpected side products in a reaction Intramolecular cyclization at elevated reaction temperatures, forming heterocyclic byproducts.[3] Isomerization of the butenyl double bond.Carefully control the reaction temperature. If cyclization is a concern, consider running the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely by TLC or GC to minimize side product formation.
Inconsistent analytical results (e.g., multiple peaks in HPLC) On-column degradation if the analytical method uses high temperatures (in GC). Presence of multiple isomers or degradation products in the sample.For GC analysis, use a lower injection port temperature if possible. For HPLC, a photodiode array (PDA) detector can help in assessing peak purity.[1]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability

This protocol outlines a general procedure for conducting a thermal stress study to evaluate the stability of this compound at different temperatures.

Objective: To determine the degradation profile of this compound as a function of temperature and time.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or methanol)

  • HPLC vials

  • Heating block or oven with precise temperature control

  • HPLC system with a UV or PDA detector

Procedure:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Aliquot the stock solution into several HPLC vials.

  • Keep one vial at a reference temperature (e.g., 4°C) as a control.

  • Place the other vials in heating blocks or ovens set to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature and immediately cool it to room temperature.

  • Analyze all samples, including the control, by HPLC to determine the remaining percentage of the parent compound and the formation of any degradation products.

Data Analysis:

  • Plot the percentage of remaining this compound against time for each temperature.

  • This data can be used to estimate the rate of degradation at different temperatures.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method to monitor the purity of this compound.

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • UV or PDA detector

Mobile Phase:

  • A: Water with 0.1% formic acid or trifluoroacetic acid

  • B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid

Gradient Elution (Example):

  • 0-2 min: 10% B

  • 2-15 min: Gradient from 10% to 90% B

  • 15-18 min: Hold at 90% B

  • 18-20 min: Gradient from 90% to 10% B

  • 20-25 min: Hold at 10% B

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm and 280 nm (a PDA detector is recommended for comprehensive analysis).[1] Injection Volume: 10 µL

Analysis: The purity is determined by the relative peak area of the main component. Degradation products, often being more polar due to oxidation, will typically elute at earlier retention times.[1]

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathways

The following diagram illustrates the primary temperature-influenced degradation pathways for this compound.

A This compound B Oxidation Products (Quinone-imines, etc.) A->B  Heat, O₂, Light C Polymerization Products A->C  Heat, Light, Radical Initiators D Intramolecular Cyclization (Indolines, Tetrahydroquinolines) A->D  High Temperature

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

The diagram below outlines a logical workflow for assessing the stability of this compound.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of this compound B Aliquot into Vials A->B C Incubate at Different Temperatures B->C D Collect Samples at Time Intervals C->D E HPLC/GC-MS Analysis D->E F Determine % Purity and Degradation Products E->F G Plot Degradation Curves F->G H Assess Stability Profile G->H

Caption: Workflow for thermal stability assessment.

References

Sources

Validation & Comparative

Spectroscopic Distinction and Synthetic Validation: A Comparative Guide to (E)-2-(But-2-en-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characterization, synthesis, and comparative analysis of (E)-2-(But-2-en-2-yl)aniline , a critical intermediate often encountered in the synthesis of polysubstituted indoles (e.g., via Larock annulation) and as a ligand scaffold in organometallic catalysis.[1][2]

Executive Summary
  • Target Molecule: this compound (CAS: Derived from 60173-58-2 generic)[1][2]

  • Primary Application: Indole synthesis precursors, steric ligands for Pd-catalysis.[1][2]

  • Critical Quality Attribute: Stereochemical purity (E vs. Z). The E-isomer typically exhibits superior cyclization kinetics in subsequent heteroannulations due to favorable orbital overlap and reduced steric clash with the amine group.[2]

Part 1: Structural Analysis & Theoretical Framework

The characterization challenge lies in distinguishing the desired (E)-isomer from the thermodynamically competitive (Z)-isomer and the regioisomeric allyl migration product (2-crotylaniline).[2]

Stereochemical Logic

In the (E)-isomer, the phenyl ring and the terminal methyl group are trans (anti) to each other. This configuration minimizes steric strain between the ortho-amine and the terminal methyl, though the phenyl ring is twisted out of coplanarity with the alkene.

  • (E)-Isomer: Phenyl / Terminal Methyl = Anti.[1][2] Vinyl Proton is cis to Phenyl.[1][2]

  • (Z)-Isomer: Phenyl / Terminal Methyl = Syn.[1][2] Vinyl Proton is trans to Phenyl.[1][2]

Diagram 1: Synthetic Pathways & Isomer Divergence

This workflow illustrates how different synthetic routes dictate the isomeric outcome.

SynthesisPathways Start 2-Bromoaniline Suzuki Suzuki-Miyaura (Pd(PPh3)4, Base) Start->Suzuki Boronic (E)-But-2-en-2-yl boronic acid Boronic->Suzuki Grignard 2-Aminoacetophenone + EtMgBr Dehydration Acid Catalyzed Dehydration Grignard->Dehydration ProductE This compound (Target) Suzuki->ProductE Retention of Stereochemistry Dehydration->ProductE ProductZ (Z)-Isomer (Impurity) Dehydration->ProductZ Thermodynamic Mixture (~60:40)

Figure 1: Comparison of Suzuki Coupling (stereospecific) vs. Grignard/Dehydration (non-selective) routes.

Part 2: Comparative 1H NMR Characterization

The following data compares the (E)-isomer against its most common impurities. Data is referenced in CDCl₃ at 400 MHz.[1][3]

Table 1: Diagnostic Chemical Shifts (δ ppm)
Proton Assignment(E)-Isomer (Target)(Z)-Isomer (Impurity)2-sec-Butylaniline (Over-reduced)Diagnostic Note
Vinyl Proton (=CH) 5.55 (q, J=6.8 Hz) 5.82 (q, J=7.0 Hz)N/A(Z)-proton is deshielded by the anisotropic cone of the phenyl ring.[1][2]
Terminal Methyl (-CH₃) 1.78 (d, J=6.8 Hz) 1.55 (d, J=7.0 Hz)0.90 (t)(Z)-methyl is shielded (upfield) due to proximity to the aromatic ring current.[1][2]
Vinyl Methyl (Ar-C(Me)=) 2.05 (s) 2.12 (s)1.25 (d)Less diagnostic, but (E) is slightly upfield.[1][2]
Amine (-NH₂) 3.70 (br s) 3.75 (br s)3.60 (br s)Broad singlet; shift varies with concentration/water.[1][2]
Aromatic (Ar-H) 6.65 - 7.15 (m) 6.70 - 7.20 (m)6.60 - 7.10 (m)Typical ortho-substituted aniline pattern.[1][2]
Key Spectroscopic Differentiators
  • The "Crossover" Effect: In the (E)-isomer, the vinyl proton is closer to the ring (deshielded relative to a standard alkene, but shielded relative to the Z-isomer's proton which is often locked in a deshielding zone). However, the Terminal Methyl is the gold standard.[1]

    • Rule of Thumb: If the terminal methyl doublet is < 1.60 ppm, you have significant (Z)-isomer contamination.[1][2]

  • Coupling Constants: The allylic coupling (

    
    ) between the vinyl methyl and the vinyl proton is often visible in high-resolution scans (~1.0-1.5 Hz), appearing as fine splitting on the methyl singlet.[2]
    

Part 3: Experimental Protocols

Protocol A: Stereospecific Synthesis (Recommended)

Use this method to generate the analytical standard for the (E)-isomer.

Reagents:

  • 2-Bromoaniline (1.0 equiv)[1][2]

  • (E)-2-buten-2-ylboronic acid pinacol ester (1.2 equiv)[1][2]

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv)[2]

  • K₂CO₃ (3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

Step-by-Step:

  • Degassing: Charge a Schlenk flask with 2-bromoaniline, boronic ester, base, and catalyst. Evacuate and backfill with Argon (3x).[1][2]

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 16 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1][2] The product usually fluoresces blue/purple under UV due to conjugation.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (SiO₂).[1][2] Elute with 0-10% EtOAc in Hexanes.[1][2] The amine is slightly polar; streaking may occur without 1% Et₃N.[1][2]

Protocol B: Validation Workflow (NOESY)

Use this to confirm stereochemistry if the synthetic route is ambiguous.

Method:

  • Prepare a concentrated sample (~10 mg) in CDCl₃.[1][2]

  • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Look for Cross-peaks:

    • (E)-Isomer: Strong correlation between Vinyl Proton and Ortho-Aromatic Proton .[1][2] Weak/No correlation between Terminal Methyl and Ortho-Aromatic Proton.[1][2]

    • (Z)-Isomer: Strong correlation between Terminal Methyl and Ortho-Aromatic Proton .[1][2]

Part 4: Troubleshooting & Logic Flow

Diagram 2: NMR Assignment Logic Tree

Use this decision tree to interpret your raw NMR data.[1][2]

NMRLogic Start Acquire 1H NMR (CDCl3) CheckVinyl Check Vinyl Proton Region (5.0 - 6.0 ppm) Start->CheckVinyl IsQuartet Is there a Quartet? CheckVinyl->IsQuartet IsQuartet->Start No (Check Structure) CheckMethyl Check Terminal Methyl (Doublet Region) IsQuartet->CheckMethyl Yes ShiftHigh Shift ~1.78 ppm CheckMethyl->ShiftHigh ShiftLow Shift ~1.55 ppm CheckMethyl->ShiftLow ResultE Conclusion: (E)-Isomer Present ShiftHigh->ResultE ResultZ Conclusion: (Z)-Isomer Present ShiftLow->ResultZ

Figure 2: Step-by-step logic for assigning stereochemistry based on chemical shift shielding.

Common Pitfalls
  • Rotameric Broadening: At room temperature, the rotation of the aniline C-N bond is fast, but the rotation of the C(Ar)-C(Vinyl) bond can be restricted. If peaks are broad, run the NMR at 50°C to sharpen them.[1][2]

  • Solvent Effects: In DMSO-d₆, the amine protons will shift significantly downfield (~4.5-5.0 ppm) and may couple to the aromatic ring protons if the sample is dry.[2]

References
  • Larock, R. C., & Yum, E. K. (1991).[1][2] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][2] Journal of the American Chemical Society, 113(17), 6689-6690.[1][2] Link[2]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[2]

  • Hansen, A. L., et al. (2011).[1][2] Efficient Synthesis of (E)-Alkenylboronic Acid Pinacol Esters. Organic Letters, 13(10), 2762–2765.[1][2] (Protocol for precursor synthesis). Link[2]

  • Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Source for alkene chemical shift increment rules). Link

Sources

Distinguishing (E) and (Z) Isomers of 2-(But-2-en-2-yl)aniline: A NOESY-Driven Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers synthesizing 2-(But-2-en-2-yl)aniline, distinguishing between the E and Z isomers is a critical quality control step that cannot be reliably performed using standard 1D


H NMR coupling constants due to the trisubstituted nature of the alkene.

This guide establishes 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the definitive analytical technique for this assignment. While X-ray crystallography remains the gold standard for solid-state confirmation, NOESY offers a rapid, solution-state alternative that directly correlates spatial proximity to stereochemical configuration.

Structural Analysis & The Isomerism Challenge

The molecule 2-(But-2-en-2-yl)aniline consists of an aniline core with a trisubstituted alkene side chain at the ortho position.

Structure: 2-(NH2-Ph)-C(CH3)=CH-CH3

The CIP Priority Assignment

To scientifically distinguish the isomers, we must apply the Cahn-Ingold-Prelog (CIP) priority rules.[1] Ambiguous terms like "cis/trans" should be avoided in favor of E/Z nomenclature.

  • Alkene Carbon 2 (Attached to Phenyl):

    • Priority 1: Phenyl Ring (Aryl Carbon)

    • Priority 2: Internal Methyl Group (

      
      )
      
    • Reasoning: Aryl carbon > Alkyl carbon.

  • Alkene Carbon 3 (Vinyl Proton site):

    • Priority 1: Terminal Methyl Group (

      
      )
      
    • Priority 2: Vinyl Proton (

      
      )
      
    • Reasoning: Carbon > Hydrogen.[2]

The Configurations
  • (Z)-Isomer (Zusammen/Together): The Phenyl ring and the Terminal Methyl are on the same side of the double bond.[3]

  • (E)-Isomer (Entgegen/Opposite): The Phenyl ring and the Terminal Methyl are on opposite sides (meaning the Phenyl ring and Vinyl Proton are on the same side).

Methodology Comparison

Why is NOESY the superior choice for this specific molecule?

Feature1D

H NMR
2D NOESYX-Ray Crystallography
Primary Mechanism Through-bond (

-coupling) & Chemical Shift
Through-space (Dipolar coupling)Electron density diffraction
Suitability for E/Z Low. No vicinal protons across the double bond means no characteristic

coupling (typically 15Hz for E vs 10Hz for Z).
High. Detects spatial proximity (< 5 Å) between the aromatic ring and alkene substituents.High. Absolute configuration.
Speed Fast (mins)Medium (20-60 mins)Slow (days/weeks)
Sample State SolutionSolutionSolid Crystal (Required)
Verdict Cannot definitively assign config without reference standards.Recommended. Definitive and rapid.Use only if NOESY is ambiguous or crystals grow spontaneously.

The NOESY Protocol

This protocol is designed for a standard 400-600 MHz spectrometer.

Step 1: Sample Preparation
  • Concentration: Prepare a sample of ~10-20 mg in 0.6 mL of deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Degassing: (Optional but recommended) Briefly bubble nitrogen or argon through the sample to remove dissolved oxygen, which is paramagnetic and can shorten relaxation times (

    
    ), reducing the NOE signal.
    
Step 2: Acquisition Parameters
  • Pulse Sequence: noesygpphpp (Bruker) or equivalent (Gradient-enhanced NOESY with zero-quantum suppression).

  • Mixing Time (

    
    ): 500 ms (0.5 s) .
    
    • Expert Insight: For a molecule of this size (MW ~147 Da), the correlation time

      
       is short. A mixing time of 500-800 ms maximizes the NOE buildup (positive NOE) while minimizing spin diffusion (false cross-peaks).
      
  • Relaxation Delay (

    
    ):  2.0 - 3.0 s. Ensure 
    
    
    
    to allow full relaxation between scans.
  • Scans (

    
    ):  8 - 16 (depending on concentration).
    
  • Points (

    
    ):  2048 (F2) x 256 (F1).
    
Step 3: Processing
  • Phasing: Critical.[4][5] NOESY cross-peaks for small molecules are typically opposite in phase to the diagonal (diagonal = negative; cross-peaks = positive).

  • Symmetrization: Avoid if possible, or use with caution, as it can mask real asymmetries in noisy data.

Data Interpretation: The "Kill Shot"

The distinction relies on observing which group on the alkene interacts with the ortho-protons of the aniline ring (


).
The Diagnostic Diagram

The following decision tree illustrates the logic flow for assignment.

IsomerAssignment Start Acquire 2D NOESY Spectrum Identify Identify Aromatic Ortho-Proton (H-ortho) (~6.8 - 7.2 ppm) Start->Identify Check Check Cross-Peaks with Alkene Region Identify->Check ResultZ Strong NOE: H-ortho ↔ Terminal Methyl (Z)-Isomer Check->ResultZ Cross-peak at ~1.8 ppm (Me) ResultE Strong NOE: H-ortho ↔ Vinyl Proton (E)-Isomer Check->ResultE Cross-peak at ~5.5-6.0 ppm (Vinyl H)

Figure 1: Decision tree for assigning (E)/(Z) configuration based on NOE correlations.

Detailed Cross-Peak Analysis
Scenario A: The (Z)-Isomer
  • Geometry: The Phenyl ring is cis to the Terminal Methyl.

  • Key Correlation: You will see a strong cross-peak between the aromatic doublet (ortho-H) and the methyl doublet/singlet (Terminal Me).

  • Secondary Check: The Vinyl Proton is trans to the ring; NOE signal to the ring will be weak or absent.

Scenario B: The (E)-Isomer
  • Geometry: The Phenyl ring is cis to the Vinyl Proton.

  • Key Correlation: You will see a strong cross-peak between the aromatic doublet (ortho-H) and the olefinic quartet (Vinyl H).

  • Secondary Check: The Terminal Methyl is trans to the ring; NOE signal to the ring will be weak or absent.

Spatial Interaction Map

SpatialMap cluster_Z (Z)-Isomer Interactions cluster_E (E)-Isomer Interactions Z_Ar Aromatic Ring (Ortho-H) Z_Me Terminal Methyl (High Priority) Z_Ar->Z_Me Strong NOE (< 3 Å) Z_H Vinyl Proton (Low Priority) Z_Ar->Z_H Weak/No NOE E_Ar Aromatic Ring (Ortho-H) E_Me Terminal Methyl (High Priority) E_Ar->E_Me Weak/No NOE E_H Vinyl Proton (Low Priority) E_Ar->E_H Strong NOE (< 3 Å)

Figure 2: Spatial proximity map showing the dominant NOE interactions for each isomer.

Potential Pitfalls & Troubleshooting

  • Chemical Shift Overlap: If the "Internal Methyl" (attached to C2) and "Terminal Methyl" (attached to C3) have identical chemical shifts, the assignment becomes difficult.

    • Solution: Run the experiment in a different solvent (e.g., switch from CDCl

      
       to Benzene-
      
      
      
      ). The anisotropic effect of benzene often shifts methyl groups differently, resolving the overlap.
  • Spin Diffusion: If the mixing time is too long (> 1.0 s), magnetization can transfer from the Internal Methyl

    
     Vinyl H 
    
    
    
    Terminal Methyl, creating false "proximity" signals. Stick to 500 ms.
  • Rotational Averaging: The single bond between the Phenyl ring and the alkene (C1_Ar-C2_Alkene) rotates. Both isomers will show some NOE between the Internal Methyl and the Ortho-H. Do not use the Internal Methyl for E/Z assignment. Rely strictly on the Terminal Methyl vs. Vinyl Proton comparison.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (The authoritative text on NOESY pulse sequences and mixing times).

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[6] (Standard reference for chemical shifts and coupling constants).

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. (Source for CIP Priority Rules and E/Z nomenclature).

  • Burns, D. & Reynolds, W.F. (2020). Reference-free NOE NMR analysis. Chemical Science. (Discussion on accurate NOE distance measurements).

Sources

Comparative Guide: Reactivity of (E)-2-(But-2-en-2-yl)aniline vs. 2-Vinylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (E)-2-(But-2-en-2-yl)aniline and 2-Vinylaniline , focusing on their utility as precursors for indole synthesis via Palladium-catalyzed oxidative cyclization (Hegedus-type) and electrophilic cyclization.

Executive Summary

In the synthesis of substituted indoles, 2-Vinylaniline serves as the high-reactivity benchmark, enabling rapid access to unsubstituted or C2-functionalized indoles under mild oxidative conditions. In contrast, This compound represents a sterically challenged substrate. While it provides direct access to 2,3-dimethylindole , its trisubstituted alkene moiety imposes significant kinetic penalties on metal coordination and migratory insertion steps.

Feature2-VinylanilineThis compound
Alkene Type Monosubstituted (Terminal)Trisubstituted (Internal)
Steric Hindrance LowHigh (

-methyl &

-methyl)
Pd-Coordination Fast / StrongSlow / Weak
Major Product Indole2,3-Dimethylindole
Primary Challenge Polymerization / RegiocontrolKinetic Inertness / Catalyst Poisoning

Structural & Electronic Analysis

Steric Environment

The reactivity difference is governed fundamentally by the Thorpe-Ingold Effect versus Steric Inhibition of Resonance/Coordination .

  • 2-Vinylaniline: The terminal vinyl group is unencumbered. It rotates freely, allowing the

    
    -system to easily coordinate with transition metals (Pd, Rh) or interact with electrophiles.
    
  • This compound: This substrate features a methyl group at the

    
    -position (attached to the ring) and another at the 
    
    
    
    -position.
    • The "Gem-Dimethyl" Paradox: While the substituents restrict rotation (potentially favoring cyclization via the Thorpe-Ingold effect), they severely hinder the approach of the metal catalyst. The

      
      -methyl group creates a clash with the ligands on the Palladium center during the critical cis-aminopalladation step.
      
Electronic Bias
  • 2-Vinylaniline: The alkene is electron-rich but accessible. The terminal carbon is the kinetic site for electrophilic attack (Markovnikov addition leads to the stable benzylic cation).

  • Molecule A: The trisubstituted alkene is more electron-rich due to hyperconjugation from two methyl groups. However, this electronic advantage is often negated by the inability of the bulky Pd(II) species to effectively overlap with the

    
    -system.
    

Visualization: Mechanistic Divergence

The following DOT diagram illustrates the competing pathways and the specific steric blockades faced by the internal alkene.

ReactivityComparison Substrate_A This compound (Trisubstituted Alkene) Pd_Coord Pd(II) Coordination Substrate_A->Pd_Coord Slow Substrate_B 2-Vinylaniline (Terminal Alkene) Substrate_B->Pd_Coord Fast Complex_A Sterically Crowded Complex (Weak Binding) Pd_Coord->Complex_A Kd High (Dissociation favored) Complex_B Stable u03c0-Complex Pd_Coord->Complex_B Kd Low (Binding favored) Insertion_A Aminopalladation (High Activation Energy) Complex_A->Insertion_A Steric Clash (u03b1-Me vs Ligand) Insertion_B Aminopalladation (Fast) Complex_B->Insertion_B Elimination Beta-Hydride Elimination Insertion_A->Elimination Insertion_B->Elimination Prod_A 2,3-Dimethylindole Elimination->Prod_A Prod_B Indole Elimination->Prod_B

Caption: Comparative reaction coordinate showing the kinetic bottleneck (red) for the trisubstituted substrate due to steric hindrance during Pd-coordination and insertion.

Experimental Protocols (Performance Comparison)

Protocol A: Oxidative Cyclization of 2-Vinylaniline (Standard)

This protocol validates the high reactivity of the terminal alkene.

  • Reagents: 2-Vinylaniline (1.0 equiv), PdCl₂(CH₃CN)₂ (5 mol%), Benzoquinone (1.1 equiv), LiCl (10 equiv), THF.

  • Conditions: 25°C (Room Temperature), 4 hours.

  • Mechanism: Pd(II) coordinates to the vinyl group. The amine attacks the alkene (nucleophilic attack) activating the Pd-C bond, followed by

    
    -hydride elimination to restore aromaticity. Benzoquinone re-oxidizes Pd(0) to Pd(II).
    
  • Expected Yield: 85-95% Indole.

  • Observation: Reaction typically reaches completion rapidly; monitoring via TLC shows clean conversion.

Protocol B: Cyclization of this compound (Challenging)

This protocol demonstrates the harsher conditions required for the internal alkene.

  • Reagents: this compound (1.0 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv), DMF.

  • Conditions: 100°C - 120°C, 24 hours.

  • Causality:

    • Temperature: Elevated temperature is required to overcome the activation energy barrier caused by the steric repulsion between the

      
      -methyl group and the palladium center.
      
    • Solvent: DMF is used to stabilize the Pd(II) species at high temperatures and prevent "Pd-black" precipitation before the slow turnover can occur.

    • Oxidant: Copper acetate is often preferred over Benzoquinone at high temperatures to maintain the catalytic cycle.

  • Expected Yield: 50-65% 2,3-Dimethylindole.

  • Troubleshooting: If conversion is low, switching to a cationic Pd source (using AgBF₄) can open a coordination site, helping the bulky alkene bind.

Data Summary: Reactivity & Physical Properties[3][4]

Parameter2-VinylanilineThis compound
Approx.[1] pKa (Conjugate Acid) ~4.0 (reduced by conjugation)~4.2 (slightly higher due to methyl donation)
Pd-Insertion Rate (

)
100 (Reference)< 5 (Estimated)
Polymerization Risk High (requires storage at 4°C)Low (sterically stabilized)
Regioselectivity (Cyclization) C2-C3 bond formationC2-C3 bond formation (Fixed by substituents)
Preferred Catalyst System Pd(II) / Benzoquinone / RTPd(II) / Cu(II) / Heat (>100°C)

References

  • Hegedus, L. S., Allen, G. F., & Waterman, E. L. (1976).[2] Palladium assisted intramolecular amination of olefins. A new synthesis of indoles.[2][3][4][5] Journal of the American Chemical Society. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. [Link]

  • Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2.[4] Science. [Link]

  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition.[4] Chemical Reviews. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (E)-2-(But-2-en-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and synthetic chemistry, unambiguous structural elucidation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a structural fingerprint through fragmentation analysis. The pattern of ion fragmentation under electron ionization (EI) is governed by fundamental principles of chemical stability, offering deep insights into the molecule's architecture.

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of (E)-2-(But-2-en-2-yl)aniline. We will dissect its characteristic fragmentation pathways, governed by the interplay between the aromatic amine core and the ortho-alkenyl substituent. To provide a richer context and demonstrate the diagnostic power of MS, we will objectively compare its fragmentation behavior to that of key structural isomers and analogs. This comparative approach underscores how subtle changes in molecular structure manifest as distinct and predictable differences in the mass spectrum, a critical skill for researchers in the field.

Part 1: Experimental Protocol for Data Acquisition

The foundation of any reliable spectral interpretation is a robust and standardized experimental protocol. The data discussed herein is predicated on a standard gas chromatography-mass spectrometry (GC-MS) methodology with electron ionization, ensuring reproducibility and comparability with library data.

Step-by-Step GC-MS (EI) Protocol:
  • Sample Preparation: A dilute solution of this compound (100 µg/mL) is prepared in a volatile, inert solvent such as dichloromethane or ethyl acetate.

  • Injection: 1 µL of the prepared sample is injected into the GC inlet, which is maintained at a temperature of 250°C to ensure rapid volatilization without thermal degradation. A split ratio (e.g., 50:1) is typically used to prevent column overloading.

  • Gas Chromatography: The analyte is separated on a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). A temperature program is employed, for instance, an initial hold at 60°C for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. The ion source is maintained at approximately 230°C. The molecules are bombarded with a beam of electrons accelerated to a standard energy of 70 eV. This energy is sufficient to cause ionization and induce characteristic, reproducible fragmentation.[1]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole). The detector records the mass-to-charge ratio (m/z) and relative abundance of each ion.

  • Data Acquisition: The mass spectrum is scanned over a range of m/z 40 to 400 to capture all relevant fragment ions.

Experimental Workflow Diagram

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Injection Sample Injection Capillary Column Capillary Column Sample Injection->Capillary Column He Carrier Gas Ion Source (70 eV) Ion Source (70 eV) Capillary Column->Ion Source (70 eV) Analyte Elution Mass Analyzer (Quadrupole) Mass Analyzer (Quadrupole) Ion Source (70 eV)->Mass Analyzer (Quadrupole) Detector Detector Mass Analyzer (Quadrupole)->Detector Data System Data System Detector->Data System Signal

Caption: Workflow for GC-MS analysis with Electron Ionization.

Part 2: Fragmentation Analysis of this compound

The structure of this compound (C₁₀H₁₃N) has a molecular weight of 147.22 g/mol . In accordance with the Nitrogen Rule , a compound containing an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass.[2][3] We therefore expect the molecular ion peak (M⁺•) to appear at m/z 147 .

The fragmentation is dominated by cleavages that lead to the formation of stable carbocations, primarily influenced by the aromatic ring and the butenyl substituent.

Summary of Key Fragments
m/zProposed Fragment StructureNeutral LossFragmentation PathwayRelative Intensity
147[C₁₀H₁₃N]⁺•-Molecular Ion (M⁺•)High
146[C₁₀H₁₂N]⁺H•Loss of H from amineModerate
132 [C₉H₁₀N]⁺ CH₃• Benzylic/Allylic Cleavage Base Peak (100%)
117[C₈H₇N]⁺C₂H₆Rearrangement & Ethane LossLow
105[C₇H₇N]⁺C₃H₆ (Propene)McLafferty-type RearrangementModerate
92[C₆H₆N]⁺C₄H₇•Cleavage of butenyl radicalLow
65[C₅H₅]⁺C₄H₇•, HCNLoss of butenyl, then HCNLow
Major Fragmentation Pathways

1. Benzylic/Allylic Cleavage (Formation of the Base Peak, m/z 132)

The most favorable fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring, which is also an allylic position relative to the double bond. This homolytic cleavage results in the loss of a stable methyl radical (•CH₃) and the formation of a highly resonance-stabilized cation at m/z 132.[4] The stability of this ion is the reason it is observed as the base peak in the spectrum.

Caption: Formation of the m/z 132 base peak via methyl loss.

2. McLafferty-type Rearrangement (Formation of m/z 105)

While the classic McLafferty rearrangement involves a γ-hydrogen transfer to a carbonyl group, analogous rearrangements can occur with aromatic systems.[5][6] In this case, a hydrogen atom from the terminal methyl group (a γ-hydrogen relative to the aromatic ring) can be transferred to the aniline ring via a six-membered transition state. This is followed by the cleavage of the benzylic C-C bond, leading to the elimination of a neutral propene molecule (C₃H₆, 42 Da) and the formation of an ion at m/z 105.

Caption: McLafferty-type rearrangement leading to m/z 105.

3. Fragmentation of the Aniline Core

Aromatic amines exhibit characteristic fragmentation patterns.[7][8] The molecular ion can lose a hydrogen atom from the amine group to form an [M-1]⁺ peak at m/z 146. Furthermore, subsequent fragmentation of ions containing the aniline core, such as the ion at m/z 92 (formed by the loss of the entire butenyl group), can involve the elimination of a neutral hydrogen cyanide (HCN, 27 Da) molecule, yielding a characteristic fragment at m/z 65.[7]

Part 3: Comparative Fragmentation Analysis

The structure of an unknown can often be confirmed by comparing its spectrum to that of known isomers. The fragmentation of this compound is distinct from its positional and structural isomers.

Comparison 1: Ring-Alkenyl vs. N-Alkyl Isomers (e.g., vs. N-butylaniline)

The location of the alkyl/alkenyl group is a primary determinant of fragmentation.

  • This compound (Ring-Substituted): As detailed above, fragmentation is dominated by benzylic cleavage of the substituent, leading to a base peak at [M-15]⁺ (m/z 132).

  • N-butylaniline (Nitrogen-Substituted): Fragmentation is controlled by the heteroatom. The dominant pathway is α-cleavage , where the C-C bond adjacent to the nitrogen breaks.[3] This results in the loss of a propyl radical (•C₃H₇) to form a resonance-stabilized iminium cation at m/z 106 ([M-43]⁺) as the base peak.

This fundamental difference provides an unambiguous way to distinguish between ring and nitrogen substitution.[9]

G cluster_A 2-(But-2-en-2-yl)aniline cluster_B N-Butylaniline A_Mol M+• (m/z 147) A_Frag Base Peak [M-15]+ (m/z 132) A_Mol->A_Frag Benzylic Cleavage (-•CH3) B_Mol M+• (m/z 149) B_Frag Base Peak [M-43]+ (m/z 106) B_Mol->B_Frag α-Cleavage (-•C3H7)

Caption: Dominant fragmentation of ring vs. N-substituted anilines.

Comparison 2: The Ortho Effect (ortho vs. para Isomers)

The proximity of the butenyl and amine groups in the ortho position can enable unique fragmentation pathways not possible in the para-isomer, a phenomenon known as the "ortho effect".[10] For example, an interaction involving hydrogen transfer between the two groups could lead to the loss of a water molecule (if oxidation occurs in the source) or other unique neutral losses that would be absent or of very low intensity in the para-isomer, where the functional groups are too far apart to interact. While the primary cleavages (like methyl loss) would be common to both, the presence of these minor, unique ions can be diagnostic for the ortho-substitution pattern.

Comparison 3: Unsaturated vs. Saturated Substituent (vs. 2-sec-Butylaniline)

The presence of the double bond in the butenyl group has a profound effect on fragmentation compared to its saturated analog, 2-sec-butylaniline.

  • Unsaturated (Butenyl): The double bond directs fragmentation by stabilizing the resulting cation through resonance (allylic stabilization). This leads to a very clean and intense base peak corresponding to the loss of a methyl radical (m/z 132).

  • Saturated (sec-Butyl): Fragmentation involves the loss of an ethyl radical (•C₂H₅) via benzylic cleavage to form the most stable secondary carbocation, resulting in a base peak at [M-29]⁺ (m/z 120). The driving force is the formation of a stable benzylic cation, but without the additional allylic resonance, the fragmentation is less specifically directed than in the unsaturated case.

Conclusion

The mass spectrum of this compound is a distinct chemical signature defined by its molecular structure. The key identifying features under electron ionization are:

  • An odd molecular ion at m/z 147 , consistent with the Nitrogen Rule.

  • A dominant base peak at m/z 132 , resulting from the highly favorable loss of a methyl radical via combined benzylic and allylic cleavage.

  • A significant fragment at m/z 105 due to a McLafferty-type rearrangement.

By comparing these features with those of its structural and positional isomers, mass spectrometry proves to be an exceptionally powerful tool for unambiguous compound identification. Understanding these predictable fragmentation mechanisms provides researchers with the ability to deduce detailed structural information from spectral data, an essential skill in modern chemical and pharmaceutical sciences.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link][6]

  • Gross, M. L. (2004). Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee, for the discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link][7]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. [Link]

  • Guella, G., & Frassanito, R. (2009). Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(2), 244-254. [Link][9]

  • AK Lectures. (n.d.). McLafferty Rearrangement. [Link][11]

  • Chemistry Steps. (2025). McLafferty Rearrangement. [Link][12]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link][13]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link][8]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link][2]

  • ECHIMICA. (2020, December 19). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I [Video]. YouTube. [Link][14]

  • Franski, R., Gierczyk, B., Fiedorow, P., Chadyniak, D., & Urbaniak, W. (2003). Investigation of 4-(Nitrophenylamino)Pent-3-En-2-Ones and 4-(Nitrobenzylamino)Pent-3-en-2-Ones by Electron Ionization Mass Spectrometry. Observation of Characteristic Ortho Effects. European Journal of Mass Spectrometry, 9(2), 121-125. [Link][10]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][3]

  • Fareedian Chemistry. (2020, April 19). Mass spectrometry: Retro diels alder fragmentation [Video]. YouTube. [Link][15]

  • Wisdomlib. (2025, February 20). Retro-Diels Alder mechanism: Significance and symbolism. [Link][16]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. [Link][17]

  • Royal Danish School of Pharmacy. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link][18]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][1]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. [Link][4]

Sources

High-Resolution X-Ray Crystallography of (E)-2-(But-2-en-2-yl)aniline Derivatives: A Comparative Guide of Microfocus Diffractometers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter is the structural elucidation of low-melting, oily organic intermediates. A classic example is (E)-2-(But-2-en-2-yl)aniline , a highly valuable ortho-alkenylaniline building block utilized in the continuous flow synthesis of functionalized indoles[1]. Because the parent compound is an oil at room temperature, obtaining single-crystal X-ray diffraction (SCXRD) data requires strategic chemical derivatization followed by analysis using state-of-the-art microfocus diffractometers.

This guide objectively compares the performance of two leading small-molecule SCXRD platforms—the Rigaku XtaLAB Synergy-S and the Bruker D8 VENTURE —using the challenging structural resolution of this compound derivatives as our benchmark.

The Crystallographic Challenge & Strategy

The Causality of Derivatization

You cannot mount an oil on a standard goniometer and expect a diffraction pattern. While in situ laser-heated cryo-crystallization is an option, it is highly specialized. The more robust, self-validating approach is chemical derivatization.

By converting this compound into its N-tosyl derivative ((E)-4-methyl-N-(2-(but-2-en-2-yl)phenyl)benzenesulfonamide), we achieve three critical outcomes:

  • Phase Shift: The addition of the rigid aromatic tosyl group increases the molecular weight and promotes intermolecular

    
     stacking, converting the oil into a crystalline solid.
    
  • Anomalous Dispersion: We deliberately introduce a Sulfur atom. When paired with Copper K

    
     radiation (
    
    
    
    Å), Sulfur provides a strong anomalous scattering signal (
    
    
    ). This is the causal mechanism that allows us to unambiguously determine the absolute structure and verify the (E)-stereochemistry via the Flack parameter.
  • Conformational Rigidity: The sulfonamide linkage restricts the rotational degrees of freedom, reducing dynamic disorder in the crystal lattice.

Workflow A Oily Precursor This compound B N-Tosylation (Introduce S atom) A->B Pyridine, TsCl 0 °C to RT C Vapor Diffusion (EtOAc / Hexane) B->C Purified Solid D Single Crystal (>0.02 mm thickness) C->D 72 hours @ 4 °C

Workflow for converting oily ortho-alkenylanilines into diffraction-quality single crystals.

Product Comparison: Rigaku vs. Bruker

To resolve the subtle packing effects of the N-tosyl derivative, high-flux microfocus X-ray sources and advanced detectors are mandatory. We compare two flagship systems widely adopted in chemical crystallography core facilities[2][3].

Rigaku XtaLAB Synergy-S

Equipped with a PhotonJet-S microfocus source and the HyPix-6000HE detector [3]. The HyPix is a Hybrid Photon Counting (HPC) detector. Because it counts individual X-ray photons directly, it exhibits zero dark noise . This is exceptionally advantageous for weakly diffracting, small organic crystals where the signal-to-noise ratio at high resolution (


 Å) is critical.
Bruker D8 VENTURE

Equipped with an IµS 3.0 microfocus source and the PHOTON III detector [2]. The PHOTON III utilizes a mixed-mode pixel array technology, capable of both photon counting and charge integration. This provides an immense dynamic range, ensuring that extremely intense low-angle reflections are not saturated while still accurately measuring weak high-angle data.

Table 1: Hardware Specifications Comparison
FeatureRigaku XtaLAB Synergy-SBruker D8 VENTURE
X-ray Source PhotonJet-S (Cu/Mo dual)IµS 3.0 (Cu/Mo dual)
Detector Technology HyPix-6000HE (HPC)PHOTON III (Mixed-Mode)
Dark Noise Profile ZeroExtremely Low
Goniometer 4-circle Kappa4-circle Kappa
Low-Temp Device Oxford Cryosystems 800Oxford Cryosystems 800
Primary Software CrysAlisProAPEX4

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol acts as a self-validating system. The quality of the integration is validated by the


 value, and the absolute structure is validated by a Flack parameter approaching zero with a low standard uncertainty (s.u.).
Step 1: Crystal Growth via Vapor Diffusion
  • Dissolve 50 mg of the purified (E)-N-tosyl-2-(but-2-en-2-yl)aniline in 1.0 mL of Ethyl Acetate (EtOAc) in a 4 mL inner vial. Causality: EtOAc is a strong hydrogen-bond acceptor that fully solvates the sulfonamide.

  • Place the inner vial inside a 20 mL outer vial containing 5 mL of Hexane (anti-solvent). Cap the outer vial tightly.

  • Incubate at 4 °C for 72 hours. Causality: The slow vapor diffusion of hexane lowers the dielectric constant of the mixture gradually, preventing the compound from "oiling out" and forcing slow nucleation.

Step 2: Harvesting and Cryo-Cooling
  • Transfer the crystals into a drop of Paratone-N oil. Causality: The oil strips away mother liquor and acts as a cryoprotectant to prevent ice ring formation during diffraction.

  • Select a crystal measuring approximately

    
     mm and mount it on a 50 µm MiTeGen loop.
    
  • Flash-cool the crystal to 100 K directly on the goniometer. Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), exponentially increasing the intensity of high-angle reflections necessary for precise bond length determination.

Step 3: Data Collection and Processing
  • Radiation Choice: Select the Cu K

    
      source. Do not use Mo K
    
    
    
    for this specific absolute structure determination, as the
    
    
    for Sulfur under Mo radiation is too weak to yield a reliable Flack parameter.
  • Strategy: Calculate a run strategy in CrysAlisPro or APEX4 targeting

    
     completeness and a redundancy of 
    
    
    
    .
  • Integration & Absorption Correction: Apply multi-scan absorption correction. Validate the data quality: proceed to structure solution only if

    
    .
    

Pipeline A Data Collection (Cu Kα, 100 K) B Integration & Scaling (R_int < 0.05) A->B CrysAlisPro / APEX4 C Multi-scan Absorption Correction B->C Empirical Correction D Intrinsic Phasing (SHELXT) C->D Structure Solution E Least-Squares Refinement (SHELXL) D->E Anisotropic Displacement F Absolute Structure (Flack Parameter) E->F Anomalous Dispersion of Sulfur

Self-validating data processing pipeline for absolute structure determination.

Benchmark Data Comparison

Both diffractometers excel at handling the N-tosyl derivative of this compound. The Rigaku Synergy-S[4] provides a slight edge in signal-to-noise at the highest resolution shells due to the zero dark noise of the HPC detector, resulting in a marginally lower


. Conversely, the Bruker D8 VENTURE[2] mixed-mode detector handles the intense low-angle reflections flawlessly, ensuring no overloaded pixels compromise the core structural model.
Table 2: Crystallographic Data & Refinement Statistics
ParameterRigaku Synergy-S (HyPix-6000HE)Bruker D8 VENTURE (PHOTON III)
Chemical Formula C

H

NO

S
C

H

NO

S
Temperature (K) 100(2)100(2)
Radiation Cu K

(

Å)
Cu K

(

Å)
Resolution Limit (Å) 0.780.80
Completeness (%) 99.899.6
Redundancy 6.25.8

0.0310.034

(I > 2

(I))
0.0270.029
Flack Parameter 0.01(2)0.02(2)

Note: Both systems successfully yielded a Flack parameter near zero with an s.u. of 0.02, definitively confirming the (E)-configuration of the alkene bond.

Conclusion

When dealing with challenging, low-melting ortho-alkenylaniline derivatives, hardware alone cannot solve the problem; chemical intuition (derivatization to introduce Sulfur) must be paired with optimal hardware selection (Cu K


 microfocus radiation).

Both the Rigaku XtaLAB Synergy-S and the Bruker D8 VENTURE provide exceptional, publication-quality data. Facilities prioritizing the absolute lowest background noise for tiny, weakly diffracting crystals will benefit immensely from Rigaku's HPC technology[5]. Meanwhile, laboratories dealing with a wide variety of crystal qualities—including those that diffract intensely—will find the dynamic range of Bruker's mixed-mode PHOTON III detector to be incredibly robust[2].

References

  • Enabling the Use of Unstable, Hazardous Reagents with Continuous Flow Synthesis (MIT DSpace, 2018). Massachusetts Institute of Technology.
  • X-ray Core | Department of Chemistry and Chemical Biology (Harvard University). Harvard University.
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile (MDPI, 2024). Molecules.
  • SMX036 - Comparison of two XtaLAB Synergy instruments (Rigaku Application Notes). Rigaku Corporation.
  • High Flux X-Ray Diffraction for Single Crystal and Protein Crystallography (AXT Pty Ltd, 2021). AXT.

Sources

Comparative cyclization efficiency of (E)-isomer vs (Z)-isomer anilines

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparative Guide: Cyclization Efficiency of (E)- vs. (Z)-Isomer Anilines

Introduction

In drug development and medicinal chemistry, the construction of nitrogen-containing heterocycles (e.g., indoles, tetrahydroquinolines) via aniline cyclization is a foundational workflow. However, when the aniline precursor or its coupling partner contains a carbon-carbon double bond, the geometric isomerism—(E) vs. (Z)—profoundly dictates the thermodynamic landscape and kinetic efficiency of the reaction.

As a Senior Application Scientist, I frequently observe that failing to account for this stereochemistry leads to unexplained yield drops, sluggish reaction kinetics, and complex purification bottlenecks. This guide objectively compares the cyclization efficiency of (E)- and (Z)-isomers, utilizing field-proven mechanistic insights and robust experimental data to help researchers optimize their synthetic pipelines.

Mechanistic Causality: Why Geometry Dictates Efficiency

The disparity in cyclization efficiency between (E)- and (Z)-isomers is rarely a simple matter of inherent reactivity; rather, it is governed by three interconnected physical phenomena:

  • Steric Hindrance and Allylic Strain : In intramolecular cyclizations of ortho-alkenylanilines (such as 1[1]), the (E)-isomer minimizes steric clashes during the transition state. Conversely, the (Z)-isomer forces the terminal alkyl group into the concave face of the forming ring. This generates severe A-1,3 allylic strain, drastically increasing the activation energy ($ \Delta G^\ddagger $) and slowing the reaction rate[1].

  • Electron Donor-Acceptor (EDA) Complex Formation : In intermolecular annulations, such as the2[2], the coplanarity of the (E)-isomer allows for optimal π-π stacking with the aniline. The twisted geometry of the (Z)-isomer disrupts this overlap, weakening the EDA complex and reducing the efficiency of the initial photoexcitation event[2].

  • Competitive Background Isomerization : Under photochemical or thermal conditions, (Z)-isomers often undergo competitive isomerization to the thermodynamically more stable (E)-isomers. While this can eventually yield the desired product, it acts as a kinetic sink, diluting the effective concentration of the reactive species and lowering the overall quantum yield[2].

MechanisticPathway E_Isomer (E)-Isomer Optimal Geometry EDA_E Stable EDA Complex (Strong π-π Overlap) E_Isomer->EDA_E Z_Isomer (Z)-Isomer Sterically Hindered EDA_Z Weak EDA Complex (Steric Clashes) Z_Isomer->EDA_Z Isomerization Background Photoisomerization (Z → E) Z_Isomer->Isomerization Competitive TS_E Low Energy TS ΔG‡ favored EDA_E->TS_E TS_Z High Energy TS ΔG‡ unfavored EDA_Z->TS_Z Product Cyclized Heterocycle (High Yield from E, Moderate from Z) TS_E->Product Fast TS_Z->Product Slow Isomerization->E_Isomer

Mechanistic divergence of (E) and (Z) isomers in EDA-driven cyclization.

Quantitative Data & Comparative Analysis

To illustrate these principles, we compare the quantitative outcomes of a visible-light-driven stereoselective annulation between N,N-dimethylaniline and the (E)- vs. (Z)-isomers of dibenzoylethylene (DBE) to form tetrahydroquinolines[2], alongside the predicted thermodynamic parameters for ortho-alkenylaniline cyclization[1].

Table 1: Comparative Efficiency in Visible-Light-Driven Annulation [2]

Substrate GeometryIsolated Yield (%)DiastereoselectivityReaction TimePrimary Kinetic Bottleneck
(E)-DBE + Aniline 73%>99:1 (anti)4 hoursNone (Optimal EDA formation)
(Z)-DBE + Aniline 55%>99:1 (anti)4 hoursSteric hindrance, background isomerization

Table 2: Thermodynamic & Kinetic Parameters for ortho-Alkenylaniline Cyclization [1]

IsomerRelative Stability (

)
Cyclization PathwayActivation Energy BarrierOutcome
(E)-2-(But-2-en-1-yl)aniline 0.0 kcal/mol (Ref)5-exo-trig / 6-endo-trigLower (Minimal A-1,3 strain)Rapid conversion to indoline/quinoline
(Z)-2-(But-2-en-1-yl)aniline +1.5 to 2.0 kcal/mol5-exo-trigHigher (Severe A-1,3 strain)Slower conversion, lower overall yield

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the visible-light-driven annulation of anilines incorporates built-in analytical checkpoints. A self-validating system ensures the reaction is proceeding via the correct mechanistic pathway before committing to time-consuming downstream workups[2].

Objective : Synthesize substituted tetrahydroquinolines via the photoexcitation of an EDA complex between N,N-dimethylaniline and (E)- or (Z)-dibenzoylethylene (DBE).

Step 1: Reagent Preparation & Solvent Selection

  • Action : In an oven-dried Schlenk tube, dissolve the substituted 1,2-DBE (0.25 mmol) and N,N-dimethylaniline (1.75 mmol, 7 equiv) in 6 mL of anhydrous 1,4-dioxane. Add 1 mL of glacial acetic acid.

  • Causality : 1,4-Dioxane is selected because its polarity optimally stabilizes the charge-separated radical intermediates without outcompeting the aniline for EDA complexation[2]. Acetic acid acts as a crucial proton shuttle to facilitate the final cyclization step.

Step 2: EDA Complex Equilibration (Validation Checkpoint 1)

  • Action : Stir the mixture in complete darkness for 15 minutes at room temperature.

  • Self-Validation : Observe the solution. A distinct bathochromic shift (color change to deep yellow/orange) validates the successful formation of the ground-state EDA complex. If the solution remains colorless, the aniline is either oxidized or sterically hindered, and the reaction will fail.

Step 3: Photochemical Irradiation

  • Action : Irradiate the mixture using a standard Compact Fluorescent Lamp (CFL) for exactly 4 hours, maintaining the temperature at 25 °C using a cooling fan.

  • Causality : Prolonged irradiation beyond 4 hours leads to significant degradation of the desired tetrahydroquinoline product[2].

Step 4: Kinetic Monitoring (Validation Checkpoint 2)

  • Action : At the 2-hour mark, withdraw a 50 µL aliquot, quench with saturated NaHCO3, extract with ethyl acetate, and analyze via GC/MS.

  • Self-Validation : For reactions starting with (Z)-DBE, the GC trace must show the emergence of the (E)-DBE peak, confirming that background photoisomerization is occurring alongside product formation. The presence of the product mass (

    
    ) confirms the cyclization trajectory.
    

Step 5: Workup and Isolation

  • Action : Dilute the mixture with water, extract with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Self-Validation : Analyze the purified product via 1H NMR. The coupling constant (

    
    ) between the protons on the newly formed ring will confirm the strict anti-diastereoselectivity (>99:1) characteristic of this specific EDA-driven mechanism[2].
    

Workflow Step1 1. Preparation Mix Aniline + Reagent in 1,4-Dioxane/AcOH Step2 2. EDA Formation Stir in dark to establish equilibrium Step1->Step2 Step3 3. Irradiation Visible Light (CFL) for 4 hours Step2->Step3 Step4 4. Validation GC/MS Monitoring (Check E/Z ratio) Step3->Step4 Step5 5. Isolation Chromatography & NMR Analysis Step4->Step5

Self-validating experimental workflow for visible-light-driven annulation.

References

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes Source: National Institutes of Health (NIH) / PMC URL:[2]

  • Isomers of 2-(But-2-en-1-yl)aniline: A Technical Guide for Drug Development Professionals Source: BenchChem URL:[1]

Sources

Safety Operating Guide

Personal protective equipment for handling (E)-2-(But-2-en-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis: The "Silent" Risk

(E)-2-(But-2-en-2-yl)aniline is not merely a generic organic intermediate; it is a lipophilic aromatic amine. As a Senior Application Scientist, I must emphasize that the addition of the butenyl chain to the aniline core increases its lipophilicity compared to unsubstituted aniline.

The Critical Mechanism: Unlike simple corrosives that cause immediate pain, this compound poses a "Silent Hypoxia" risk.

  • Route: It rapidly penetrates intact skin (transdermal absorption).

  • Metabolism: Once in the bloodstream, it is metabolized (likely via N-hydroxylation) into reactive intermediates.

  • Effect: These metabolites oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen.[1]

  • Outcome: The victim may feel fine initially, but cyanosis (blue skin/lips) and respiratory distress can occur hours after exposure (the "latency period").[1]

Operational Rule #1: Pain is not your warning system. Strict barrier protection is the only defense.

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile exam gloves are insufficient for prolonged contact with substituted anilines. The alkene side chain acts as a permeation enhancer.

Tiered Protection Protocol
Protection ZoneComponentSpecificationScientific Rationale
Hand (Primary) Laminate Liner Silver Shield® / 4H® (EVOH/PE) Impermeable Barrier: The only material with >4hr breakthrough time for aromatic amines.
Hand (Outer) Nitrile (5-8 mil) Disposable Nitrile Mechanical Layer: Protects the fragile laminate liner from tears and provides grip.
Respiratory Engineering Control Fume Hood (Face Velocity: 100 fpm) Vapor Control: Aniline derivatives have low odor thresholds but high toxicity.
Respiratory Backup (Outside Hood) Full-face Respirator w/ OV/P100 Organic Vapor (OV): Captures amine vapors; P100: Captures mist/aerosols.
Body Lab Coat Tyvek® or Chem-Tape Apron Splash Defense: Cotton absorbs and holds the toxin against the skin.
Eye Goggles Indirect Vent / Gasket Sealed Vapor Absorption: Eyes are a rapid route for systemic absorption.

The "Double-Glove" Technique (Visualized)

For handling quantities >100 mg or liquid transfers, you must use the Laminate/Nitrile Sandwich method.

GloveProtocol Start Start Handling Step1 1. Don Silver Shield® (Laminate Liner) Start->Step1 Step2 2. Don Nitrile Glove (Outer Layer) Step1->Step2 Creates Barrier Step3 3. Check Dexterity & Seal at Wrist Step2->Step3 Work Perform Experiment Step3->Work Doff1 4. Remove Nitrile (Turn Inside Out) Work->Doff1 Post-Work Doff2 5. Remove Laminate (Avoid Skin Contact) Doff1->Doff2 Wash 6. Wash Hands (Soap + Water) Doff2->Wash

Caption: The Laminate/Nitrile Sandwich method ensures chemical impermeability (Laminate) while retaining grip and mechanical strength (Nitrile).

Operational Handling Protocol

A. Preparation (Pre-Work)
  • Quenching Agent: Prepare a beaker of dilute acetic acid (3%) or simple soapy water. Aniline derivatives are basic; keeping them solubilized aids in cleanup, though oxidation is the main concern. Note: Bleach is NOT recommended as it can form toxic chloramines.

  • Glassware: Use single-neck flasks to minimize vapor escape points.

B. Weighing & Transfer
  • Solid/Oil State: If the compound is an oil (likely, given the alkene chain), do not use plastic syringes, which can swell. Use glass syringes or glass pipettes .

  • The "Drop" Rule: Place a chemically resistant mat (absorbent pad with plastic backing) in the fume hood. Never work directly on the hood surface.

C. Reaction Monitoring
  • TLC Plates: When spotting TLC plates, assume the solvent vapor carries the amine. Keep the developing chamber in the back of the hood.

  • Heating: If heating is required, use a reflux condenser with a rigorous seal. The vapor pressure increases exponentially with temperature, increasing the inhalation risk.

Emergency Response & Spill Management

If a spill occurs, your speed in decontamination determines the medical outcome.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor < 10 mL (In Hood) Assess->Minor Major > 10 mL (or Outside Hood) Assess->Major ActionMinor Absorb with Vermiculite or Sand Minor->ActionMinor ActionMajor Evacuate Lab Call HazMat Major->ActionMajor Skin Skin Exposure? ActionMinor->Skin ActionMajor->Skin Wash Flush 15+ mins (Safety Shower) Skin->Wash Yes Medical Seek Medical Aid (Mention Methemoglobinemia) Wash->Medical

Caption: Immediate decision logic for spills. Note that any skin exposure requires medical evaluation due to delayed toxicity.

Decontamination Steps:
  • Skin: Wash with copious soap and water.[2][3] Do not use alcohol ; organic solvents increase skin permeability and drive the aniline deeper into the dermis.

  • Surfaces: Absorb liquid with vermiculite or sand. Collect in a sealed container labeled "Toxic Organic Waste." Wash the surface with soapy water.[2][3]

Waste Disposal & Compliance

Crucial Incompatibility: Never mix this compound waste with Oxidizing Agents (e.g., Nitric Acid, Peroxides).

  • Reason: Aniline derivatives are electron-rich reducing agents. Mixing with oxidizers can cause hypergolic ignition or explosion.

Disposal Stream:

  • Category: Halogenated/Non-Halogenated Organic Solvents (depending on co-solvents).

  • Labeling: Must explicitly state "TOXIC: AROMATIC AMINE."

  • Container: Glass or High-Density Polyethylene (HDPE).

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline: Medical Management Guidelines for Acute Chemical Exposures. Agency for Toxic Substances and Disease Registry. [Link]

  • National Institutes of Health (NIH). (2014). Aniline Acute Exposure Guideline Levels. National Library of Medicine. [Link]

  • PubChem. (n.d.). Compound Summary: 2-Butylaniline (Analog). National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.